molecular formula C14H20N2 B8246003 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole

4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole

カタログ番号: B8246003
分子量: 216.32 g/mol
InChIキー: CVKJAXCQPFOAIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJAXCQPFOAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC#CC1CC1C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870238
Record name 5-[2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole in histamine H3 receptors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole , universally known in pharmacological literature as Cipralisant or GT-2331 , represents a landmark molecule in the study of G-protein coupled receptor (GPCR) pharmacology. Originally developed by Gliatech as a highly potent histamine H3 receptor (H3R) antagonist for the treatment of ADHD and sleep disorders, subsequent rigorous pharmacological profiling revealed a far more complex mechanism of action.

Rather than acting as a simple competitive antagonist, Cipralisant is a protean agonist that exhibits profound functional selectivity (biased agonism) . Depending on the specific G-protein pool, the constitutive activity of the system, and the downstream effector being measured, Cipralisant can manifest as a full agonist, a partial agonist, or a functional antagonist. This whitepaper provides an in-depth technical analysis of Cipralisant’s mechanism of action, stereochemical determinants, and the experimental workflows required to validate its G-protein-dependent pharmacology.

Molecular Identity and Stereochemical Determinants

Cipralisant’s architecture is defined by an imidazole ring (critical for anchoring to the H3R orthosteric pocket via hydrogen bonding with conserved aspartate and glutamate residues) linked through a conformationally restricting trans-cyclopropane ring to a highly hydrophobic alkyne tail (5,5-dimethylhex-1-ynyl).

Stereochemical Reassessment: The spatial orientation of the cyclopropane ring is the primary driver of the molecule's receptor affinity and efficacy. Early literature erroneously assigned the active, dextrorotatory (+) enantiomer as having the (1R,2R) configuration. However, rigorous multigram synthesis and X-ray crystallographic analysis later definitively corrected the absolute configuration of the highly potent enantiomer to (1S,2S) 1. This (1S,2S) geometry is essential for the precise steric alignment required to induce the specific active-state conformations of the H3 receptor that lead to its unique biased signaling.

Histamine H3 Receptor Signaling Architecture

The Histamine H3 receptor is a Gi/o​ -coupled GPCR characterized by exceptionally high constitutive (agonist-independent) activity. In native histaminergic neurons, it functions primarily as an autoreceptor (inhibiting histamine synthesis and release) and as a heteroreceptor (modulating the release of dopamine, acetylcholine, norepinephrine, and serotonin) 2.

Upon ligand binding, the H3R undergoes a conformational shift that catalyzes the exchange of GDP for GTP on the Gαi/o​ subunit. This triggers a bifurcation in intracellular signaling:

  • Gαi​ Pathway: Direct inhibition of Adenylyl Cyclase (AC), leading to a reduction in cyclic AMP (cAMP) accumulation.

  • Gβγ Pathway: Direct binding to and inhibition of N-type voltage-gated calcium channels (VGCCs), which blunts calcium influx and subsequently halts vesicular neurotransmitter release.

H3R_Signaling Cipralisant Cipralisant (GT-2331) H3R Histamine H3 Receptor (High Constitutive Activity) Cipralisant->H3R Binds (1S,2S) Enantiomer Gi Gi/o Protein Complex H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Gαi Inhibits VGCC Voltage-Gated Ca2+ Channels Gi->VGCC Gβγ Inhibits cAMP cAMP Accumulation (Full Agonism) AC->cAMP Decreases NTRelease Neurotransmitter Release (Antagonism) VGCC->NTRelease Modulates

Fig 1: H3R signaling pathways illustrating Cipralisant's biased efficacy across different effector systems.

Mechanism of Action: Protean Agonism and Functional Selectivity

Cipralisant's classification shifts dramatically depending on the assay system used, a hallmark of functional selectivity 3. It stabilizes specific active-state conformations of the H3 receptor that preferentially couple to certain G-proteins over others.

  • Full Agonism (cAMP Inhibition): In recombinant systems measuring cAMP, Cipralisant acts as a full agonist. Because cAMP assays measure a downstream amplified signal, the high "receptor reserve" allows even a partial conformational change induced by Cipralisant to fully saturate the adenylyl cyclase inhibition response.

  • Partial Agonism (GTPγS Binding): When measuring the proximal event of G-protein activation via [35S]GTPγS binding, Cipralisant acts as a partial agonist. It induces a receptor state that turns over GDP for GTP less efficiently than the endogenous ligand, histamine.

  • Antagonism / Protean Agonism (Neurotransmitter Release): In native tissues (e.g., rat brain synaptosomes or guinea pig jejunum), Cipralisant behaves as an antagonist. Native tissues possess high constitutive H3R activity and lower receptor reserves. As a protean agonist , Cipralisant possesses an intrinsic efficacy that is lower than the spontaneous constitutive activity of the native receptor. Therefore, binding of Cipralisant actually reduces the basal signaling tone, functionally presenting as an inverse agonist or antagonist 4.

Quantitative Pharmacological Profile
Assay TypeBiological SystemMeasured OutputPharmacological Classification
cAMP Accumulation HEK293 cells (Recombinant human H3R)Adenylyl Cyclase InhibitionFull Agonist
[35S]GTPγS Binding Rat/Human Recombinant H3RProximal G-protein ActivationPartial Agonist
Neurotransmitter Release Rat Brain Synaptosomes [3H] Arachidonic Acid / NE releaseAntagonist / Weak Partial Agonist
Tissue Contraction Guinea Pig JejunumSmooth Muscle ContractionAntagonist

Experimental Workflows for Validating G-Protein Dependent Pharmacology

To accurately characterize a functionally selective ligand like Cipralisant, researchers must utilize a self-validating matrix of proximal and downstream assays. The causality of each protocol step is detailed below.

Protocol A: Proximal [35S]GTPγS Binding Assay

This assay measures the immediate consequence of receptor activation: the exchange of GDP for GTP on the G-protein.

  • Membrane Preparation: Homogenize H3R-expressing cells in ice-cold assay buffer (20 mM HEPES, 10 mM MgCl2​ , 100 mM NaCl, pH 7.4). Causality: Mg2+ is an absolute requirement for high-affinity agonist binding and G-protein nucleotide exchange.

  • Assay Incubation: Incubate 15 µg of membrane protein with 10 µM GDP, 0.1 nM [35S]GTPγS , and varying concentrations of Cipralisant ( 10−11 to 10−5 M) for 60 minutes at 30°C. Causality: Excess unlabeled GDP is critical to suppress basal, agonist-independent G-protein activation, ensuring that the radioactive [35S]GTPγS only binds to G-proteins actively stimulated by the ligand-receptor complex.

  • Termination & Filtration: Terminate via rapid vacuum filtration through GF/B glass fiber filters. Causality: GF/B filters trap the lipid membranes (containing the GPCR-G-protein complexes) while allowing unbound, free [35S]GTPγS to wash through, ensuring a high signal-to-noise ratio.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

Protocol B: Downstream cAMP Accumulation Assay (TR-FRET)

Because H3R is Gi​ -coupled, basal cAMP levels are too low to measure inhibition. The system must first be stimulated.

  • Cell Plating: Seed H3R-expressing cells in 384-well plates in buffer supplemented with 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the rapid intracellular degradation of cAMP, allowing transient changes induced by Gi​ signaling to accumulate to detectable levels.

  • Forskolin Stimulation: Add 10 µM Forskolin simultaneously with Cipralisant dose-responses. Causality: Forskolin directly activates Adenylyl Cyclase, artificially raising the "ceiling" of cAMP so that the Gi​ -mediated inhibitory effect of Cipralisant can be quantified as a reduction in the signal.

  • Detection & Readout: Add d2 -labeled cAMP and cryptate-labeled anti-cAMP antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.

Workflow Prep Membrane/Cell Preparation GDP Add GDP & [35S]GTPγS (Proximal Assay) Prep->GDP Forskolin Add Forskolin & IBMX (Downstream Assay) Prep->Forskolin Ligand Cipralisant Dose-Response GDP->Ligand Forskolin->Ligand ReadGTP Scintillation Counting Ligand->ReadGTP GTPγS ReadcAMP TR-FRET Measurement Ligand->ReadcAMP cAMP Analysis Efficacy (Emax) & Potency (EC50) Analysis ReadGTP->Analysis ReadcAMP->Analysis

Fig 2: Parallel experimental workflow for assessing GPCR functional selectivity and pathway bias.

Therapeutic Implications of Biased H3R Ligands

The protean agonism of Cipralisant offers a distinct therapeutic advantage over pure, silent antagonists. Pure H3 antagonists can cause severe overstimulation of histaminergic pathways, leading to adverse effects such as severe insomnia, anxiety, and receptor up-regulation.

Because Cipralisant's efficacy adapts to the endogenous histaminergic tone, it acts as an intelligent modulator. In synaptic clefts with high histamine release, Cipralisant competes with histamine and acts as an antagonist, promoting wakefulness and cognitive focus. Conversely, in areas of low histamine tone, its partial agonist activity maintains a basal inhibitory brake on the system, preventing excitotoxicity and preserving normal receptor homeostasis. This sophisticated pharmacological profile is what initially made GT-2331 a highly promising candidate in clinical trials for ADHD and narcolepsy, paving the way for the modern understanding of biased GPCR therapeutics.

References

  • Liu, H., Kerdesky, F. A., Black, L. A., et al. (2004). "An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration." The Journal of Organic Chemistry.
  • Krueger, K. M., Witte, D. G., Ireland-Denny, L., et al. (2005). "G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations." Journal of Pharmacology and Experimental Therapeutics.
  • National Center for Advancing Translational Sciences (NC
  • Wikipedia Contributors. "Histamine H3 receptor." Wikipedia, The Free Encyclopedia.

Sources

Decoding the Protean Pharmacology of GT-2331: In Vitro Binding Affinity and Functional Selectivity at Recombinant Histamine H3 Receptors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole —a tautomer universally recognized in pharmacological literature as GT-2331 or Cipralisant —represents a landmark molecule in the study of G-protein coupled receptors (GPCRs). Originally classified as a highly potent histamine H3 receptor (H3R) antagonist based on native tissue assays[1], the advent of recombinant receptor technology unveiled a highly complex pharmacological profile. This technical guide synthesizes the in vitro binding affinity, functional selectivity (protean agonism), and the self-validating methodologies required to accurately profile this compound at recombinant H3 receptors.

Molecular Identity & Target Architecture

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS), where it negatively regulates the release of histamine and other key neurotransmitters (e.g., acetylcholine, dopamine)[2].

GT-2331 features a conformationally restricted cyclopropyl ring linking an imidazole headgroup to a lipophilic alkyne tail. This specific geometry allows it to bind with sub-nanomolar affinity to the H3R orthosteric site. The tautomerism between the 1H- and 3H-imidazole states is critical for hydrogen bonding with the conserved aspartate residue (Asp3.32) in the transmembrane domain of the receptor, a universal anchor point for aminergic GPCR ligands.

Quantitative Binding Affinity ( Ki​ ) Profiles

In vitro radioligand displacement assays utilizing [3H]N−α -methylhistamine ( [3H]NAMH ) demonstrate that GT-2331 possesses exceptionally high affinity for both native and recombinant H3 receptors[3]. The affinity is species-dependent, showing tighter binding to the rat ortholog compared to the human recombinant receptor.

Table 1: In Vitro Binding Affinity ( Ki​ ) of GT-2331

Target SystemRadioligand Ki​ (nM)Pharmacological Classification
Rat H3 Receptor (Cortical) [3H]N−α -methylhistamine0.12 - 0.47High-Affinity Ligand
Human Recombinant H3R (HEK293) [3H]N−α -methylhistamine2.10High-Affinity Ligand

Data synthesized from BindingDB and primary literature[4],[3].

The "Protean Agonist" Paradigm: Functional Selectivity

The most critical technical insight regarding GT-2331 is its functional selectivity. In native in vivo environments, GT-2331 acts as a potent antagonist, blocking endogenous histamine and increasing neurotransmitter release[1]. However, when evaluated in recombinant systems (e.g., HEK293 or CHO cells overexpressing H3R), GT-2331 behaves as an agonist[4].

This phenomenon, known as protean agonism , occurs because recombinant systems typically possess a high "receptor reserve" and altered G-protein pools compared to native neurons. GT-2331 stabilizes a specific active conformation of the H3R that efficiently couples to Gi/o​ proteins in these artificial high-density environments, revealing intrinsic efficacy that remains masked in native tissues[2].

Table 2: In Vitro Functional Activity at Recombinant Rat H3R

Functional AssayObserved Action EC50​ (nM)Pathway
cAMP AccumulationFull Agonist (Inhibition)0.23Adenylyl Cyclase Inhibition
[35S]GTPγS BindingPartial Agonist (Activation)5.60 Gi/o​ Protein Activation

Data derived from recombinant rat H3R expressed in HEK cells[4].

Pathway cluster_0 In Vitro (Recombinant System) cluster_1 In Vivo (Native Tissue) Ligand GT-2331 (Cipralisant) Receptor H3 Receptor Binding Ligand->Receptor High Affinity (Ki ~0.1-2.1 nM) Gi Gi/o Protein Activation Receptor->Gi Agonism Antag Functional Antagonism Receptor->Antag Antagonism AC Adenylyl Cyclase Inhibition Gi->AC Release Neurotransmitter Release Antag->Release

Fig 1: Functional selectivity of GT-2331 across recombinant and native H3 receptor environments.

Self-Validating Experimental Methodologies

To accurately reproduce the binding and functional data of GT-2331, protocols must be designed as self-validating systems. The highly lipophilic nature of the alkyne tail in GT-2331 requires strict controls for non-specific binding.

Radioligand Displacement Binding Assay

Purpose: Determine the Ki​ of GT-2331 at recombinant H3 receptors. Causality & Logic: [3H]NAMH is utilized due to its high specific activity and selectivity for the H3R orthosteric site.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human or rat H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Causality: EDTA chelates divalent cations, preventing endogenous metalloprotease degradation of the receptors.

  • Incubation: Incubate 10-20 µg of membrane protein with 1 nM [3H]NAMH and varying concentrations of GT-2331 (10 pM to 10 µM) for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Self-Validation Step: Include a parallel control curve using Thioperamide (a standard H3R inverse agonist). If the Thioperamide Ki​ deviates from established literature (~1-5 nM), the receptor conformation or radioligand integrity is compromised, and the assay must be rejected.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic GT-2331.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold buffer. Causality: Ice-cold temperatures kinetically freeze the receptor-ligand complex, preventing dissociation during the wash. Quantify retained radioactivity via liquid scintillation counting.

Protocol Prep Membrane Prep (HEK293-H3R) Incubate Incubation ([3H]NAMH + GT-2331) Prep->Incubate Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash Ice-Cold Wash (Preserve Complex) Filter->Wash Count Scintillation Counting Wash->Count

Fig 2: Self-validating radioligand binding workflow for recombinant H3 receptor affinity profiling.

[35S]GTPγS Functional Assay

Purpose: Quantify the partial agonism of GT-2331 at the G-protein level. Causality & Logic: Because H3R couples to Gi/o​ , activation leads to the exchange of GDP for GTP. Using the non-hydrolyzable radiolabeled analog [35S]GTPγS traps the G-protein in its active state, allowing direct measurement of receptor efficacy[4].

  • Assay Setup: Incubate recombinant H3R membranes in buffer containing 100 mM NaCl, 5 mM MgCl2​ , 10 µM GDP, and 0.1 nM [35S]GTPγS . Causality: Excess GDP is required to force the system into a basal state, ensuring that only receptor-mediated nucleotide exchange incorporates the radiolabel.

  • Ligand Addition: Introduce GT-2331 (concentration response curve).

  • Self-Validation Step: Include a baseline control (vehicle) and a full inverse agonist control (Ciproxifan). Because recombinant H3Rs exhibit high constitutive activity, Ciproxifan must significantly reduce basal [35S]GTPγS binding. If this inverse agonism window is absent, the G-protein coupling in the membrane prep is defective.

  • Termination: Filter, wash, and count as described in the binding assay. GT-2331 will display an increase in basal binding ( EC50​ ~ 5.6 nM), confirming its in vitro agonism[4].

Mechanistic Causality: Interpreting Recombinant Data

The discrepancy between the in vitro recombinant data and the in vivo native data for GT-2331 highlights a critical pitfall in modern drug development. Recombinant systems are engineered for high signal-to-noise ratios, often resulting in receptor expression levels (e.g., >1000 fmol/mg protein) that far exceed physiological norms.

In this hyper-coupled environment, the slight conformational shift induced by GT-2331 is sufficient to trigger Gi/o​ activation, registering as agonism. However, in the native CNS, where receptor density is lower and endogenous histamine is present, GT-2331 acts as a competitive antagonist, occupying the receptor without generating sufficient intrinsic efficacy to trigger downstream signaling[2]. Understanding this causality is paramount for application scientists translating in vitro binding affinities into in vivo therapeutic models.

References

  • [4] Ito S, Yoshimoto R, Miyamoto Y, Mitobe Y, Nakamura T, Ishihara A, MacNeil DJ, Kanatani A, Tokita S. Detailed pharmacological characterization of GT-2331 for the rat histamine H3 receptor. European Journal of Pharmacology. 2006 Jan 4;529(1-3):40-6. URL: [Link]

  • [1] Tedford CE, Hoffmann M, Seyedi N, Maruyama R, Levi R, Yates SL, Ali SM, Phillips JG. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models. European Journal of Pharmacology. 1998 Jun 26;351(3):307-11. URL: [Link]

  • [2] Esbenshade TA, Fox GB, Cowart MD. The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery. 2005 Feb;4(2):107-120. URL: [Link]

  • [3] BindingDB Database. Monomer Details: Cipralisant::GT-2331 (BDBM50222968). URL: [Link]

Sources

Pharmacological profile of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (Cipralisant/GT-2331)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cipralisant, also known by its developmental code GT-2331, is a highly potent, imidazole-based ligand targeting the histamine H3 receptor. Originally developed in the late 1990s by Gliatech as a prospective treatment for attention-deficit hyperactivity disorder (ADHD) and cognitive deficits, Cipralisant was initially classified as a selective H3 antagonist [1]. However, subsequent pharmacological characterization revealed a highly complex functional profile. Depending on the assay system, the level of constitutive receptor activity, and the specific G-protein coupling, Cipralisant exhibits behaviors ranging from full agonism to full antagonism [2]. This phenomenon, known as "protean agonism" or functional selectivity, makes Cipralisant a critical tool compound for researchers studying G-protein coupled receptor (GPCR) active state conformations.

Chemical Identity & Structural Pharmacology

Chemical Name: 4-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole [3].

Cipralisant belongs to the first generation of H3 receptor ligands, characterized by the presence of an imidazole ring—a classic pharmacophore required for mimicking endogenous histamine binding. The molecule features a cyclopropyl linker that confers conformational rigidity, locking the compound into its biologically active (1S,2S)-enantiomeric state [3].

Notably, Cipralisant contains a terminal alkyne group (5,5-dimethylhex-1-ynyl). From a modern chemical biology perspective, this terminal alkyne allows Cipralisant to function as a click chemistry reagent. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores or affinity tags, making it an invaluable probe for mapping H3 receptor distribution in neural tissues [4].

Receptor Pharmacology: The Protean Agonist Paradigm

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that exerts a tonic inhibitory effect on the release of histamine, dopamine, acetylcholine, and norepinephrine. A defining feature of the H3 receptor is its high degree of constitutive activity —it spontaneously adopts an active conformation and signals through Gi/o​ proteins even in the absence of an endogenous ligand [2].

Cipralisant’s pharmacological classification shifts dramatically based on the microenvironment of the receptor:

  • Full Agonist: In recombinant systems measuring the inhibition of adenylyl cyclase (cAMP accumulation), Cipralisant behaves as a full agonist, mimicking the action of endogenous histamine [5].

  • Partial Agonist: In [35S]GTPγS binding assays, which measure direct G-protein activation, it acts as a partial agonist [5].

  • Antagonist: In isolated tissue assays (e.g., guinea pig jejunum contraction) and neurotransmitter release assays (rat brain synaptosomes), Cipralisant blocks the effects of H3 agonists, functioning as a classical antagonist [1].

This differential pharmacology provides indirect evidence that Cipralisant stabilizes a specific subset of active receptor conformations that preferentially couple to certain intracellular pathways while failing to activate others.

G-Protein Dependent Functional Selectivity

G cluster_Gi Native Coupling cluster_Gq Chimeric/Forced Coupling Cipralisant Cipralisant (GT-2331) H3R Histamine H3 Receptor (Constitutively Active) Cipralisant->H3R High Affinity Binding (Ki = 0.47 nM) Gi Gα_i/o Protein H3R->Gi Full/Partial Agonist Conformation Gq Gα_q/i5 Chimeric Protein H3R->Gq Antagonist Conformation cAMP ↓ cAMP Accumulation Gi->cAMP Inhibition of Adenylyl Cyclase Ca2 ↑ Intracellular Ca2+ Gq->Ca2 Minimal/No Activation

Functional selectivity of Cipralisant at the H3 receptor based on G-protein coupling.

Quantitative Pharmacological Profile

The following table synthesizes the quantitative data demonstrating Cipralisant's high affinity and variable efficacy across different experimental models.

ParameterAssay SystemPharmacological ProfileValueReference
Binding Affinity ( Ki​ ) Rat recombinant H3RHigh Affinity Ligand0.47 nMIto et al., 2006[5]
Binding Affinity ( pKi ) Human recombinant H3RHigh Affinity Ligand9.9MedChemExpress[4]
cAMP Accumulation HEK-293 ( Gi/o​ coupled)Full Agonist EC50​ ~ 5.6 nMKrueger et al., 2005[2]
[35S]GTPγS Binding Rat recombinant H3RPartial Agonist Emax​ < 100%Ito et al., 2006[5]
Neurotransmitter Release Rat brain synaptosomesAntagonistBlocks agonist effectTedford et al., 1998[1]
Dipsogenia Model Mouse in vivoFull AntagonistComplete blockadeFox et al., 2002[6]

In Vitro Experimental Methodology: Self-Validating [35S]GTPγS Assay

To accurately characterize a protean agonist like Cipralisant, researchers must avoid downstream assays (like cAMP accumulation). Because the H3 receptor is constitutively active, downstream signal amplification can artificially inflate the apparent efficacy of a partial agonist, making it indistinguishable from a full agonist (due to receptor reserve).

Causality & Rationale: The [35S]GTPγS binding assay is the gold standard here because it measures the most proximal event to receptor activation—the 1:1 stoichiometric exchange of GDP for GTP on the G α subunit. This provides an unamplified, true measure of intrinsic efficacy [2].

Self-Validating System Design: To ensure the assay window is properly calibrated, the protocol must include dual controls:

  • Positive Control ( Emax​ ): (R)- α -methylhistamine (a full agonist) defines 100% maximal system activation.

  • Negative/Inverse Control ( Emin​ ): Ciproxifan or Thioperamide is used to suppress the receptor's constitutive activity, defining the absolute basal minimum. Validation Logic: If Cipralisant's maximal plateau falls between the inverse agonist baseline and the full agonist ceiling, it is definitively a partial agonist.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize HEK-293 cells stably expressing the human or rat H3 receptor in ice-cold HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Incubation: Resuspend membranes (10-20 µg protein/well) in assay buffer containing 100 mM NaCl, 5 mM MgCl2​ , 1 mM EDTA, and 10 µM GDP. (Causality: GDP is strictly required to maintain the G-protein in its inactive state, ensuring that the radiotracer only binds upon receptor-mediated nucleotide exchange).

  • Ligand Addition: Add Cipralisant across a concentration gradient (10 pM to 10 µM). In parallel wells, add (R)- α -methylhistamine (full agonist control) and Ciproxifan (inverse agonist control). Incubate for 30 minutes at 30°C.

  • Radiotracer Addition: Add 0.1 nM [35S]GTPγS and incubate for an additional 30 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Fit the dose-response curves using non-linear regression to calculate EC50​ and Emax​ .

Workflow Prep 1. Membrane Prep (Recombinant H3R) Incubate 2. Ligand + GDP Incubation Prep->Incubate Tracer 3. Add[35S]GTPγS (Radiotracer) Incubate->Tracer Filter 4. Rapid Filtration & Washing Tracer->Filter Count 5. Scintillation Counting Filter->Count Analyze 6. Data Analysis (Emax & EC50) Count->Analyze

Step-by-step workflow for the [35S]GTPγS binding assay to evaluate H3R activation.

In Vivo Pharmacodynamics & Translational Perspective

In vivo, Cipralisant behaves predominantly as an antagonist. In preclinical rodent models, it completely blocks (R)- α -methylhistamine-induced drinking (the dipsogenia model) [6]. Furthermore, it successfully promotes wakefulness and improves performance in repeated acquisition models, aligning with the therapeutic hypothesis that blocking H3 autoreceptors increases cortical histamine and acetylcholine release, thereby enhancing cognition [4].

Despite entering Phase II clinical trials for ADHD in 2000, the clinical development of Cipralisant was discontinued. This was driven by two main factors:

  • Corporate Instability: Gliatech filed for bankruptcy in 2002, stalling the clinical pipeline [3].

  • Pharmacokinetic Liabilities: As a first-generation H3 ligand, Cipralisant contains an imidazole ring. Imidazole moieties are notorious for binding to the heme iron of Cytochrome P450 (CYP450) enzymes in the liver, leading to severe drug-drug interactions and poor pharmacokinetic predictability.

Consequently, the pharmaceutical industry pivoted toward non-imidazole H3 inverse agonists (such as Pitolisant). Nevertheless, Cipralisant remains a highly valuable pharmacological tool for elucidating the mechanisms of GPCR functional selectivity and serves as a structural template for click-chemistry probe design.

References

  • Wikipedia Contributors. "Cipralisant". Wikipedia, The Free Encyclopedia. Available at: [Link][3]

  • Krueger KM, Witte DG, Ireland-Denny L, et al. "G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations". Journal of Pharmacology and Experimental Therapeutics, 2005; 314(1): 271-81. Available at: [Link][2]

  • Ito S, Yoshimoto R, Miyamoto Y, et al. "Detailed pharmacological characterization of GT-2331 for the rat histamine H3 receptor". European Journal of Pharmacology, 2006; 529(1-3): 40-46. Available at: [Link][5]

  • Tedford CE, Hoffmann M, Seyedi N, et al. "High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models". European Journal of Pharmacology, 1998; 351(3): 307-11. Available at: [Link][1]

  • Fox GB, Pan JB, Esbenshade TA, et al. "Differential in vivo effects of H3 receptor ligands in a new mouse dipsogenia model". European Journal of Pharmacology, 2002; 450(1): 63-68. Available at: [Link][6]

Sources

Synthesis Pathway and Structure-Activity Relationship of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (Cipralisant)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (also known as 1H-imidazole depending on tautomeric state), internationally recognized as Cipralisant or GT-2331 , is a highly potent, conformationally restricted ligand of the histamine H3 receptor [1, 2]. Originally developed as a selective H3 antagonist, advanced pharmacological profiling has revealed its complex functional selectivity—acting as an inverse agonist, antagonist, or partial agonist depending on the specific G-protein coupled pathway and species expression [2].

A critical milestone in the development of Cipralisant was the reassessment of its absolute stereochemistry. Early literature incorrectly assigned the highly active, dextrorotatory (+) enantiomer as (1R,2R). However, rigorous multigram synthesis and X-ray crystallographic analysis by Liu et al. (2004) definitively proved that the most potent enantiomer possesses the (1S,2S) absolute configuration [1]. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR), the mechanistic signaling pathways, and a validated synthetic methodology for this critical neuropharmacological agent.

Structure-Activity Relationship (SAR) & Pharmacological Profile

The design of Cipralisant represents a masterclass in the use of conformational restriction to achieve receptor subtype selectivity. Histamine itself is highly flexible, allowing it to bind to H1, H2, H3, and H4 receptors. By "freezing" the bioactive conformation, researchers successfully isolated H3-specific activity.

Core Structural Domains
  • The Imidazole Ring (Basic Headgroup): The 3H-imidazole (or 1H-imidazole) moiety is the primary pharmacophore required for binding to the highly conserved aspartate residue (Asp114) in the transmembrane domain 3 (TM3) of the H3 receptor. It mimics the endogenous ligand, histamine.

  • The Cyclopropyl Linker (Conformational Restrictor): The trans-cyclopropyl ring locks the spatial geometry between the imidazole headgroup and the lipophilic tail. This rigidity drastically reduces the entropic penalty upon binding. The stereochemistry here is paramount; the (1S,2S) geometry optimally aligns the basic nitrogen with the receptor's acidic residues while directing the lipophilic tail into the hydrophobic pocket [1].

  • The 5,5-Dimethylhex-1-ynyl Chain (Lipophilic Tail): The alkyne spacer provides a rigid, linear vector that projects the bulky, highly lipophilic tert-butyl group (5,5-dimethyl) deep into a secondary hydrophobic binding pocket unique to the H3 receptor. This interaction is responsible for the compound's sub-nanomolar affinity and prolonged receptor residence time.

Quantitative Data: Stereochemical Impact on Affinity

The reassessment of GT-2331 highlighted a profound enantiomeric divergence in receptor affinity. The table below summarizes the binding data at rat cortical H3 receptors [1].

Compound / EnantiomerAbsolute ConfigurationOptical RotationH3 Receptor Affinity ( Ki​ , nM)Relative Potency
Cipralisant (GT-2331) (1S,2S) Dextrorotatory (+) 0.45 ± 0.05 12x higher
Opposite Enantiomer(1R,2R)Levorotatory (-)5.40 ± 0.601x (Baseline)

Mechanistic Pathway: H3 Receptor Modulation

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that couples to Gi/o​ proteins. Activation by endogenous histamine inhibits the adenylyl cyclase (AC) pathway and voltage-gated calcium channels, thereby suppressing the release of neurotransmitters (histamine, acetylcholine, dopamine).

Cipralisant acts primarily as an inverse agonist/antagonist in these systems. By blocking the constitutive activity of the H3 receptor, it prevents the Gi/o​ -mediated inhibition, leading to an influx of calcium and a subsequent surge in neurotransmitter release—a mechanism highly desirable for treating cognitive deficits, ADHD, and narcolepsy [2].

H3_Signaling Cipralisant Cipralisant (GT-2331) (1S,2S)-Enantiomer H3R Histamine H3 Receptor (Presynaptic) Cipralisant->H3R Inverse Agonism/ Antagonism Gi_Go Gi/o Protein Complex H3R->Gi_Go Inhibits Activation AC Adenylyl Cyclase (AC) Gi_Go->AC Prevents Inhibition Ca_Channels Voltage-Gated Ca2+ Channels Gi_Go->Ca_Channels Prevents Inhibition cAMP cAMP Levels AC->cAMP Increases NT_Release Neurotransmitter Release (Histamine, ACh, DA) Ca_Channels->NT_Release Promotes Influx & Release

Mechanism of action of Cipralisant modulating the presynaptic H3 receptor signaling pathway.

Multigram Synthesis Pathway

The Historical Bottleneck

Early synthetic routes to Cipralisant attempted to build the lipophilic tail by alkylating a terminal alkyne intermediate with 3,3-dimethylbutyl iodide. However, the strong basicity of the acetylide anion induced an E2 elimination of the alkyl iodide, generating 3,3-dimethylbut-1-ene and resulting in a product yield of less than 10% [1].

The Optimized Multigram Route

To circumvent the elimination issue, the synthesis was redesigned to construct the carbon framework without relying on the alkylation of sensitive primary halides. The optimized pathway relies on the formation of a racemic trans-cyclopropyl intermediate, robust chain elongation, and a critical late-stage chiral resolution.

Synthesis_Workflow A Urocanic Acid Derivative B Cyclopropanation (trans-racemate) A->B C Aldehyde Intermediate B->C D Alkyne Formation (Corey-Fuchs) C->D E Chain Elongation (Avoid Alkyl Iodide) D->E F Racemic Cipralisant E->F G Chiral Resolution (L-Tartaric Acid) F->G H (1S,2S)-Cipralisant (Active GT-2331) G->H

Multigram synthetic workflow and chiral resolution of (1S,2S)-Cipralisant.

Step-by-Step Experimental Protocol: Chiral Resolution & Purification

Because the biological efficacy is strictly tied to the (1S,2S) configuration, the resolution of the racemic mixture is the most critical step in the workflow. The following protocol utilizes L-tartaric acid to selectively crystallize the desired enantiomer, providing a self-validating system through stereochemical enrichment [1].

Phase 1: Diastereomeric Salt Formation

  • Dissolution: Suspend 10.0 g of racemic 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole in 50 mL of high-purity methanol (MeOH).

  • Acid Addition: Slowly add 1.0 molar equivalent of L-tartaric acid to the stirring mixture.

  • Heating: Heat the suspension to reflux (approx. 65°C) until a completely clear, homogenous solution is achieved, ensuring full salt formation.

Phase 2: Selective Crystallization (Self-Validating)

  • Cooling Gradient: Remove the heat source and allow the solution to cool to room temperature at a rate of ~5°C per hour. Causality: Slow cooling prevents the kinetic trapping of the undesired (1R,2R) diastereomer in the crystal lattice.

  • Cold Maturation: Once at room temperature, transfer the flask to a 4°C cold room for 12 hours to maximize the precipitation of the 1:1 L-tartaric acid salt of the (1S,2S) enantiomer.

  • Filtration & Validation: Filter the crystals under vacuum and wash with 10 mL of ice-cold MeOH.

    • Validation Check: Dissolve a 5 mg aliquot in mobile phase and analyze via chiral HPLC. If the enantiomeric excess (ee) is < 98%, perform a recrystallization using a 1:1 mixture of ethyl acetate and methanol [1].

Phase 3: Free-Basing and Isolation

  • Neutralization: Suspend the highly pure (1S,2S) L-tartrate crystals in 50 mL of deionized water. Slowly add saturated aqueous Na2​CO3​ until the pH reaches 9.0.

  • Extraction: Extract the aqueous phase with dichloromethane (DCM) ( 3×30 mL). The free base will partition exclusively into the organic layer.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure (+)-(1S,2S)-Cipralisant as a solid powder.

References

  • Liu, Huaqing, et al. "An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration." The Journal of Organic Chemistry, vol. 69, no. 1, 2004, pp. 192-194. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Cipralisant (Ligand ID: 1244)." Guide to Pharmacology Database. URL:[Link]

  • World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Proposed INN: List 85." WHO Drug Information, vol. 15, no. 2, 2001. URL:[Link]

The Role of Cipralisant (4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole) in Wakefulness and Cognitive Research Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the Histamine H3 receptor (H3R) represents a critical node for modulating central nervous system (CNS) arousal and cognitive function. Among the most structurally fascinating and pharmacologically complex ligands developed for this target is Cipralisant (also known as GT-2331), chemically designated as 4-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole[1].

As a Senior Application Scientist, I approach Cipralisant not merely as a chemical tool, but as a sophisticated probe for understanding G-protein coupled receptor (GPCR) dynamics. This whitepaper dissects the mechanistic causality behind Cipralisant’s efficacy, explores its unique "protean agonist" profile, and provides self-validating experimental protocols for deploying this compound in wakefulness and cognitive research models.

Chemical Rationale and the "Protean Agonist" Paradigm

The molecular architecture of Cipralisant is highly deliberate. It features a classic imidazole ring—the fundamental recognition motif for histaminergic receptors—tethered to a lipophilic alkyne chain via a trans-cyclopropane ring[2].

The Causality of Conformational Restriction: In drug design, flexibility is often the enemy of selectivity. The inclusion of the cyclopropane backbone freezes the rotameric conformation of the molecule. By locking the pharmacophore into an optimal geometry, the entropic penalty upon binding the H3 receptor is drastically reduced, yielding sub-nanomolar affinity (K_i = 0.18 nM in rat models)[2]. Furthermore, stereospecificity is absolute; the (1R,2R) enantiomer is highly potent, whereas the (1S,2S) enantiomer exhibits a profound drop in affinity[2].

Functional Selectivity (Protean Agonism): Cipralisant is frequently mischaracterized in early literature as a strict antagonist. In reality, it is a protean agonist —a ligand whose behavior shifts between agonist, partial agonist, and inverse agonist depending on the constitutive activity of the receptor and the local G-protein stoichiometry[3].

  • In vitro (Recombinant Systems): In artificially overexpressed recombinant H3R assays measuring cAMP inhibition, Cipralisant behaves as a full agonist due to the massive reserve of Gαi/o proteins[3].

  • In vivo (Native Tissue): In native brain tissues where the receptor-to-effector ratio is physiological, it behaves as a potent antagonist/inverse agonist, blocking H3 autoreceptors and heteroreceptors[3].

Understanding this causality is critical for researchers: the assay environment dictates the compound's pharmacological identity.

Neurobiological Pathways: Wakefulness and Cognition

The H3 receptor functions dually as an autoreceptor (inhibiting the release of histamine) and a heteroreceptor (inhibiting the release of acetylcholine, dopamine, and norepinephrine)[4].

When Cipralisant acts as an antagonist in vivo, it disinhibits these pathways:

  • Wakefulness: Blockade of H3 autoreceptors causes a surge in endogenous histamine release. This histamine subsequently binds to postsynaptic H1 receptors in the basal forebrain, driving cortical desynchronization and profound wakefulness[5].

  • Cognitive Enhancement: Blockade of H3 heteroreceptors in the prefrontal cortex and hippocampus enhances the localized release of Acetylcholine (ACh) and Dopamine (DA), neurotransmitters fundamentally required for working memory, attention, and executive function[5].

Pathway Cip Cipralisant (GT-2331) H3Auto H3 Autoreceptor Blockade Cip->H3Auto Antagonizes H3Hetero H3 Heteroreceptor Blockade Cip->H3Hetero Antagonizes HA ↑ Histamine Release H3Auto->HA ACh ↑ Acetylcholine Release H3Hetero->ACh DA_NE ↑ Dopamine & NE H3Hetero->DA_NE Wake Enhanced Wakefulness HA->Wake Cog Cognitive Enhancement HA->Cog ACh->Cog DA_NE->Cog

Cipralisant-mediated H3 receptor blockade and downstream neurotransmitter release pathways.

Quantitative Data and Efficacy Profiling

To synthesize the complex pharmacological profile of Cipralisant, the following table summarizes its behavior across various experimental models.

Table 1: Pharmacological and Behavioral Profile of Cipralisant

ParameterAssay / ModelObserved EffectMechanistic Rationale / Causality
Binding Affinity (Rat) Radioligand BindingK_i = 0.18 nMHigh affinity driven by cyclopropyl conformational restriction[2].
Binding Affinity (Human) Radioligand BindingK_i ~ 7.2 nM40-fold species difference due to variant H3R binding pocket residues[5].
cAMP Inhibition Recombinant H3R CellsFull AgonistHigh receptor reserve in recombinant systems forces agonist coupling[3].
GTPγS Binding Rat Brain SynaptosomesPartial AgonistIntermediate constitutive activity in native tissue environments[3].
In Vivo Cognition SHR Pup Avoidance TaskCognitive EnhancementHeteroreceptor blockade increases ACh/DA in the prefrontal cortex[6].
In Vivo Dipsogenia R-α-methylhistamine ModelFull AntagonistComplete blockade of agonist-induced water intake confirms in vivo antagonism[3].

Experimental Protocols: A Self-Validating Cognitive Workflow

When evaluating cognitive enhancers, behavioral assays are prone to false positives (e.g., mistaking generalized locomotor hyperactivity for improved learning). To ensure scientific integrity, the following protocol for the Repeated Acquisition Inhibitory Avoidance Task is designed as a self-validating system.

Why SHR Pups? We utilize Spontaneously Hypertensive Rat (SHR) pups because they naturally exhibit deficits in sustained attention, impulsivity, and working memory, serving as a highly translational model for Attention-Deficit/Hyperactivity Disorder (ADHD)[6].

Protocol: Repeated Acquisition Inhibitory Avoidance

Step 1: Subject Preparation & Habituation

  • Utilize male SHR pups (20–24 days old).

  • Habituate subjects to the testing room for 60 minutes prior to dosing to minimize stress-induced cortisol spikes, which can confound memory acquisition.

Step 2: Drug Administration

  • Administer Cipralisant (1.0 to 3.0 mg/kg, s.c.) 30 minutes prior to the training phase[6].

Step 3: Training Phase (Light/Dark Box)

  • Place the pup in the brightly lit compartment of a two-chamber apparatus.

  • Upon natural transfer to the darkened compartment, deliver a mild, calibrated footshock (0.1 mA, 1 s duration)[6].

  • Causality: The mild shock creates an aversive memory trace. Pups with intact working memory will avoid the dark chamber on subsequent trials.

Step 4: Repeated Acquisition (Retention Testing)

  • Remove the pup for 1 minute, then replace it in the lit compartment. Repeat for a total of 5 trials[6].

  • Quantify the latency to enter the dark chamber. Cipralisant-treated SHR pups will show significantly increased latency compared to vehicle-treated controls, indicating cognitive enhancement[6].

Step 5: The Self-Validation Arm (Critical Step)

  • To prove that the observed cognitive enhancement is strictly mediated by H3 receptor antagonism (and not an off-target effect), introduce a validation cohort.

  • Pre-treat this cohort with (R)-α-methylhistamine (3 mg/kg, s.c.), a selective H3 agonist, prior to Cipralisant administration[6].

  • System Validation: The agonist will competitively bind the H3 receptor, blocking Cipralisant. If the cognitive enhancement is nullified, you have definitively proven the H3-mediated causality of the drug's effect[6].

Workflow Prep Subject Prep (SHR Pups) Dose Drug Admin (Cipralisant) Prep->Dose Train Training Trials (Light/Dark Box) Dose->Train Test Retention Test (Avoidance) Train->Test Val Validation (H3 Agonist Reversal) Test->Val

Step-by-step workflow for the repeated acquisition inhibitory avoidance task in SHR pups.

Translational Perspectives

Cipralisant represents a landmark in H3 receptor pharmacology. It successfully advanced to Phase II clinical trials for the treatment of ADHD, demonstrating the translational viability of H3 antagonists for cognitive disorders[5]. While its clinical development was ultimately halted in 2002 due to the corporate bankruptcy of its developer (Gliatech) rather than clinical failure[7], the compound remains an indispensable reference standard in preclinical research.

Its unique protean agonist properties continue to teach drug development professionals a vital lesson: the behavior of a GPCR ligand is inextricably linked to the physiological state and G-protein stoichiometry of the tissue it occupies.

References

  • Design, Synthesis, and Structure−Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications[Link]

  • cipralisant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Guide to Pharmacology[Link]

  • Detailed pharmacological characterization of GT-2331 for the rat histamine H3 receptor National Institutes of Health (NIH) - PubMed [Link]

  • Histamine H3 Receptor as a Drug Discovery Target Journal of Medicinal Chemistry - ACS Publications[Link]

  • Effects of histamine H(3) receptor ligands GT-2331 and ciproxifan in a repeated acquisition avoidance response in the spontaneously hypertensive rat pup National Institutes of Health (NIH) - PubMed[Link]

  • Histamine H3 receptor Wikipedia[Link]

  • CIPRALISANT - Inxight Drugs NCATS[Link]

Sources

Technical Whitepaper: Receptor Selectivity and Functional Profiling of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Neurological Drug Development Target Audience: Pharmacologists, GPCR Researchers, and Preclinical Development Teams

Executive Summary and Chemical Identity

The compound 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole , universally recognized in pharmacological literature as Cipralisant (or GT-2331 ), represents a paradigm-shifting molecule in the study of Histamine H3 receptor (H3R) neuropharmacology . Originally developed to target cognitive dysfunction, ADHD, and sleep disorders, Cipralisant is distinguished by its profound functional selectivity (biased agonism).

Structurally, the molecule utilizes an acetylene-based spacer and a conformationally restricting trans-cyclopropane ring linked to an imidazole headgroup. This rigid geometry is essential for docking into the deep hydrophobic pocket of the H3 receptor.

The Stereochemical Imperative

Early synthetic literature mistakenly assigned the highly active, dextrorotatory enantiomer of Cipralisant to the (1R,2R) configuration. However, rigorous multigram synthesis and crystallographic reassessment confirmed that the biologically active, highly potent enantiomer actually possesses the (1S,2S) absolute configuration . Causality Insight: Utilizing the incorrect enantiomer in preclinical assays results in a 10- to 30-fold reduction in binding affinity. In drug development, ensuring enantiomeric purity of the (1S,2S) isolate is the first critical checkpoint to prevent confounding pharmacokinetic and pharmacodynamic data.

The Paradox of Functional Selectivity (Biased Agonism)

The Histamine H3 receptor is a Gαi/o-coupled G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine).

Cipralisant exhibits a highly complex, environment-dependent pharmacological profile:

  • In Vitro (Recombinant Systems): In HEK cells expressing recombinant rat H3 receptors, Cipralisant behaves as a full agonist in inhibiting forskolin-induced cAMP accumulation and as a partial agonist in stimulating[35S]GTPγS binding .

  • In Vivo (Native Tissue): Conversely, in native physiological environments (e.g., guinea pig jejunum, mouse dipsogenia models), it behaves as a potent antagonist , blocking the effects of reference agonists like R-α-methylhistamine and failing to decrease brain histamine turnover .

This divergence occurs because Cipralisant stabilizes a specific active-state conformation of the H3 receptor that selectively couples to certain intracellular pathways (cAMP inhibition) while failing to recruit the machinery necessary for other physiological responses (native presynaptic inhibition).

Pathway GT2331 Cipralisant (GT-2331) (1S,2S)-Enantiomer H3R Histamine H3 Receptor (Conformational Shift) GT2331->H3R High Affinity Binding GiGo Gi/o Protein Activation H3R->GiGo In Vitro Recombinant InVivo Native Presynaptic Environment H3R->InVivo In Vivo Physiology AC Adenylyl Cyclase GiGo->AC Inhibits cAMP cAMP Accumulation (Full Agonist Effect) AC->cAMP Decreases Antagonism Apparent Antagonism (Increased Histamine Release) InVivo->Antagonism Functional Reversal

Fig 1: Functional selectivity of Cipralisant at the H3 receptor across different assay environments.

Quantitative Pharmacological Profile

To standardise preclinical comparisons, the quantitative profiling of Cipralisant is summarized below. The data highlights the stark contrast between its binding affinity and its divergent functional readouts .

Assay / ModelBiological MatrixFunctional ResponseQuantitative Metric
Receptor Binding Rat H3 RecombinantHigh Affinity Ligand Ki​=0.47 nM
[35S]GTPγS Binding Rat Brain SynaptosomesPartial Agonist EC50​=5.6 nM
cAMP Accumulation HEK Cells (Rat H3R)Full Agonist (Inhibition) pIC50​≈9.9
Jejunum Contraction Guinea Pig TissueFull Antagonist pA2​≈8.5
Dipsogenia Model In Vivo (Mouse)Full AntagonistBlocks agonist at 10 mg/kg

Self-Validating Experimental Methodologies

To accurately map the functional selectivity of a ligand like Cipralisant, researchers must employ a multi-tiered, self-validating assay pipeline. Below are the definitive protocols for establishing this profile.

Protocol A: In Vitro [35S]GTPγS Binding Assay (Receptor Activation)

Rationale & Causality: Measuring cAMP is heavily amplified and can mask partial agonism. The [35S]GTPγS assay measures the very first step of GPCR activation (the exchange of GDP for GTP on the Gα subunit), providing an unamplified, stoichiometric readout of receptor efficacy.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK cells stably expressing the rat H3 receptor in ice-cold HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes.

  • Assay Incubation: In a 96-well plate, combine 10 µg of membrane protein per well with assay buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 10 µM GDP).

  • Ligand Addition: Add Cipralisant at varying concentrations ( 10−11 to 10−5 M).

  • Self-Validation Controls (Critical):

    • Positive Control: R-α-methylhistamine ( 10−5 M) to define 100% maximal system efficacy ( Emax​ ).

    • Negative/Inverse Control: Thioperamide ( 10−5 M) to define basal constitutive activity.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS and incubate for 60 minutes at 30°C.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Protocol B: In Vivo Mouse Dipsogenia Model (Functional Antagonism)

Rationale & Causality: H3 receptor agonists (like R-α-methylhistamine) induce profound drinking behavior (dipsogenia) in rodents. If Cipralisant acts as an antagonist in vivo, it will block this induced drinking without suppressing the baseline water intake of the animal.

Step-by-Step Methodology:

  • Habituation: Individually house adult male mice and habituate them to specialized volumetric drinking tubes for 48 hours prior to the assay.

  • Pre-treatment (Antagonist Phase): Administer Cipralisant (10 mg/kg, p.o.) or vehicle control (0.5% methylcellulose) 60 minutes prior to the agonist challenge.

  • Agonist Challenge: Administer R-α-methylhistamine (10 mg/kg, s.c.) to induce the dipsogenic response.

  • Self-Validation Controls (Critical):

    • Baseline Control: Vehicle (p.o.) + Vehicle (s.c.) to establish normal, non-induced water intake.

    • Maximal Response Control: Vehicle (p.o.) + R-α-methylhistamine (s.c.) to establish the upper limit of induced drinking.

  • Measurement: Record volumetric water intake at 15, 30, and 60 minutes post-challenge. A successful demonstration of in vivo antagonism is achieved when the Cipralisant pre-treated group shows water intake statistically indistinguishable from the Baseline Control.

Workflow Prep Compound Prep (1S,2S)-Enantiomer Isolation InVitro In Vitro Assays [35S]GTPγS & cAMP Prep->InVitro ExVivo Ex Vivo Assays Rat Brain Synaptosomes InVitro->ExVivo InVivo In Vivo Models Behavioral & Microdialysis ExVivo->InVivo Analysis Data Synthesis Functional Selectivity Profile InVivo->Analysis

Fig 2: Experimental workflow for validating GPCR functional selectivity and in vivo efficacy.

Conclusion and Neurological Implications

The pharmacological journey of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (Cipralisant) underscores a critical lesson in modern drug development: in vitro recombinant efficacy does not guarantee identical in vivo physiology .

Despite its agonistic tendencies in isolated cellular environments, Cipralisant's ability to act as a potent functional antagonist in the central nervous system allows it to enhance the release of histamine and acetylcholine. This mechanism directly translates to its observed efficacy in promoting wakefulness and enhancing memory consolidation in developmental neurological models. For drug development professionals, Cipralisant remains the gold-standard reference compound for mapping biased agonism at the Histamine H3 receptor.

References

  • Cipralisant - Wikipedia. Wikimedia Foundation. URL:[Link]

  • An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Detailed pharmacological characterization of GT-2331 for the rat histamine H3 receptor. European Journal of Pharmacology (PubMed). URL:[Link]

  • CIPRALISANT - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). URL:[Link]

Methodological & Application

Protocol for dissolving 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Reconstitution of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole in DMSO for In Vitro Assays

Introduction & Mechanistic Insight

The compound 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (often referred to by its tautomeric name, 1H-imidazole, and widely known as Cipralisant or GT-2331) is an exceptionally potent ligand targeting the histamine H3 receptor [1]. While initially classified as a selective antagonist, advanced pharmacological profiling has demonstrated functional selectivity; it can act as an agonist, inverse agonist, or protean agonist depending on the specific G-protein coupled pathway and the constitutive activity of the receptor system being studied [3].

Structurally, the molecule features a lipophilic 5,5-dimethylhex-1-ynyl tail and a cyclopropyl ring attached to an imidazole core [2]. This highly hydrophobic architecture results in poor aqueous solubility but excellent solubility in aprotic polar solvents. For reliable in vitro cell culture applications, Dimethyl Sulfoxide (DMSO) is the mandatory solvent [4]. Proper dissolution protocols are critical: improper handling can lead to micro-precipitation, inaccurate dosing, and artifactual experimental data.

Physicochemical Profiling

To design a robust dissolution strategy, we must first establish the physical parameters of the compound. The data below dictates our choice of solvent volumes and storage conditions.

PropertyValue
IUPAC / Chemical Name 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole
Common Name Cipralisant (GT-2331)
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.33 g/mol
Primary Target Histamine H3 Receptor (H3R)
Optimal Solvent Anhydrous DMSO (≥99.9% purity)
Stock Solubility Limit ≥ 10 mM

Experimental Workflow

Workflow A Equilibrate Vial to RT B Add Anhydrous DMSO A->B C Vortex & Sonicate B->C D Aliquot (Single-use) C->D E Store at -20°C D->E F Dilute in Media (0.1% DMSO) E->F

Experimental workflow for the reconstitution and dilution of Cipralisant in DMSO.

Step-by-Step Methodology: Master Stock Preparation

As a Senior Application Scientist, I emphasize that preparation is not just about mixing liquids; it is about preserving molecular integrity. The following protocol generates a 10 mM Master Stock .

  • Step 1: Thermal Equilibration. Remove the lyophilized compound from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation. Water ingress reduces the solubility limit of the hydrophobic alkyne/cyclopropyl moieties in DMSO and accelerates the degradation of the stock.

  • Step 2: Solvent Addition. Add sterile-filtered, Anhydrous DMSO (≥99.9% purity) to the vial. To achieve a 10 mM concentration, add exactly 1.0 mL of DMSO per 2.16 mg of compound .

  • Step 3: Homogenization. Vortex the vial vigorously for 30–60 seconds. If visual particulates remain, sonicate the vial in a water bath at RT for 2 to 5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to disrupt crystalline lattice structures and force the compound into solution without applying direct thermal stress, which could degrade the imidazole ring.

  • Step 4: Aliquoting. Divide the 10 mM master stock into 20–50 µL single-use aliquots in opaque or amber microcentrifuge tubes. Store immediately at -20°C or -80°C [4].

    • Causality: Repeated freeze-thaw cycles introduce moisture and cause oxidative stress. Single-use aliquots create a self-validating system where every biological replicate begins with pristine, uncompromised compound.

Step-by-Step Methodology: Working Solution & Cell Treatment

To prevent solvent-induced cytotoxicity and transcriptomic alterations, the final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) .

  • Step 1: Serial Dilution in DMSO. Do not dilute the 10 mM stock directly into media to achieve low nanomolar concentrations, as this will result in inconsistent DMSO levels across your treatment groups. Instead, perform 10-fold serial dilutions in 100% DMSO to create intermediate stocks.

  • Step 2: Media Spiking. Add the intermediate DMSO working solution to pre-warmed cell culture media at a strict 1:1000 ratio.

    • Causality: Always add the DMSO solution dropwise into a larger volume of swirling media. Adding media directly to the DMSO causes "solvent shock," leading to rapid, irreversible micro-precipitation of the hydrophobic compound.

Table: Constant-Vehicle Dilution Scheme By utilizing this scheme, every well—regardless of the drug concentration—receives exactly 0.1% DMSO, ensuring that vehicle toxicity is perfectly controlled.

Final Target ConcentrationIntermediate DMSO Stock RequiredVolume of Intermediate StockVolume of Culture MediaFinal DMSO %
10 µM 10 mM1.0 µL999 µL0.1%
1 µM 1 mM1.0 µL999 µL0.1%
100 nM 100 µM1.0 µL999 µL0.1%
10 nM 10 µM1.0 µL999 µL0.1%
Vehicle Control 100% Anhydrous DMSO1.0 µL999 µL0.1%

Pharmacological Application & Signaling

Once successfully dissolved and introduced to the cell culture (e.g., recombinant cells expressing human H3R), Cipralisant engages the receptor. Depending on the assay, it modulates the Gi/o protein-coupled cascade.

Pathway Ligand Cipralisant (H3 Ligand) Receptor Histamine H3 Receptor Ligand->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Couples Effector Adenylate Cyclase Inhibition GProtein->Effector Inhibits Messenger Decreased cAMP Effector->Messenger Lowers Outcome Modulated Neurotransmitter Release Messenger->Outcome Downstream

Histamine H3 receptor signaling cascade modulated by Cipralisant binding.

Self-Validating Quality Control

To ensure the trustworthiness of your assay, implement the following self-validating checks before running expensive downstream analyses:

  • Optical Validation (Tyndall Effect): Before adding the spiked media to your cells, illuminate the tube with a standard laser pointer in a dim room. If the beam path becomes highly visible (scattering light), micro-precipitation has occurred. The solution must be discarded.

  • Pharmacological Validation: Always run a parallel cAMP accumulation assay (e.g., using a FRET or luminescence-based biosensor) to confirm that the dissolved compound is actively engaging the H3 receptor and inhibiting adenylate cyclase as expected [3].

References

  • Source: wikipedia.
  • Source: acs.
  • Source: semanticscholar.
  • Title: Cipralisant (free base)

In vivo dosing guidelines for 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole in rodent behavioral models

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Guidelines for GT-2331 (Cipralisant) in Rodent Behavioral Models

Executive Summary

The compound 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (frequently represented as its 1H-imidazole tautomer and widely known as GT-2331 or Cipralisant) is an exceptionally potent, orally bioactive Histamine H3 receptor (H3R) ligand[1]. While it exhibits functional selectivity—acting as a protean agonist in certain recombinant in vitro systems—it functions robustly as a full antagonist and inverse agonist in vivo[2],[3]. This application note provides drug development professionals with field-proven dosing guidelines, formulation strategies, and self-validating behavioral protocols to evaluate GT-2331's efficacy in cognitive enhancement and target engagement.

Pharmacological Profile & Mechanism of Action

When designing in vivo studies for GT-2331, researchers must account for its unique stereochemistry and receptor kinetics. The (1S,2S)-enantiomer is the biologically active form responsible for its high-affinity binding (rat H3R Ki​ = 0.47 nM)[1],[4].

By blocking presynaptic H3 auto- and heteroreceptors, GT-2331 prevents Gi/o-protein coupled auto-inhibition. This blockade disinhibits the release of key neurotransmitters—primarily histamine, but also acetylcholine and dopamine—modulating downstream neural networks responsible for wakefulness and memory consolidation[5].

Mechanism GT GT-2331 (Cipralisant) 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole H3R Histamine H3 Receptor (Presynaptic Auto/Heteroreceptor) GT->H3R Antagonism / Inverse Agonism Gi Gi/o Protein Coupling (Blocked by GT-2331) H3R->Gi Prevents Activation NT Neurotransmitter Release (Histamine, ACh, Dopamine) Gi->NT Disinhibits Release Behav Behavioral Outputs (Cognition ↑, Wakefulness ↑) NT->Behav Modulates CNS Networks

Fig 1. Presynaptic H3R blockade by GT-2331 disinhibits neurotransmitter release to modulate behavior.

Causality and Self-Validating Experimental Design

As an application scientist, selecting the correct in vivo model is paramount to ensure data integrity. We prioritize models that offer intrinsic self-validation to confirm target engagement and rule out peripheral artifacts.

  • The Dipsogenia Model (Self-Validating System): Central H3 receptors regulate fluid homeostasis. The selective H3R agonist (R)-α-methylhistamine (RAMH) induces a profound drinking response (dipsogenia) when it activates these central receptors[6]. By administering GT-2331 prior to RAMH, we create a self-validating loop: if GT-2331 successfully attenuates the RAMH-induced water intake, it unequivocally proves that the compound has crossed the blood-brain barrier (BBB) and engaged the central H3 receptors[5].

  • Repeated Acquisition / Inhibitory Avoidance: To translate H3R blockade into functional cognitive outcomes, the five-trial inhibitory avoidance model in Spontaneously Hypertensive Rat (SHR) pups is utilized[7]. SHR pups exhibit baseline cognitive deficits, providing a widened therapeutic window to observe the pro-cognitive effects of GT-2331 without ceiling effects[8].

Formulation and Dosing Guidelines

GT-2331 exhibits excellent CNS penetration and a favorable pharmacokinetic profile. Below is a synthesized summary of field-proven dosing parameters for key behavioral assays.

Animal ModelSpecies / StrainTarget BehaviorRouteEffective Dose RangeRecommended VehicleRef.
Dipsogenia CD-1 MiceRAMH-induced water intakei.p.0.03 – 10 µmol/kgSaline or 0.2% CMC[6]
Inhibitory Avoidance SHR Rat PupsCognitive consolidations.c.1.0 – 3.0 mg/kgPEG400 or Saline[7]
Wakefulness / EEG Sprague-Dawley RatsCortical activationp.o.1.0 – 10.0 mg/kg0.25% Tween 80 + 0.5% CMC[8]

Step-by-Step Experimental Protocols

Protocol A: RAMH-Induced Dipsogenia in CD-1 Mice

This protocol is designed to confirm in vivo target engagement of the H3 receptor.

Workflow Habit 1. Habituation Individual Housing Pretreat 2. Pre-treatment GT-2331 (i.p.) Habit->Pretreat 24h Challenge 3. Challenge (R)-α-MeHA (i.p.) Pretreat->Challenge 15-30 min Measure 4. Measurement Water Intake (Vol) Challenge->Measure 1-2 hours Analyze 5. Analysis Target Engagement Measure->Analyze Data Output

Fig 2. Workflow of the RAMH-induced dipsogenia model for validating in vivo H3R target engagement.

Methodology:

  • Acclimation: House male CD-1 mice (Postnatal day 80, ~30-35g) individually in standard cages equipped with pre-weighed water bottles for 24 hours to establish baseline fluid intake.

  • Pre-treatment (Target Engagement): Administer GT-2331 (0.03 – 10 µmol/kg, i.p.) or vehicle (0.2% Carboxymethyl cellulose). Wait exactly 15–30 minutes to allow for optimal CNS penetration and receptor occupancy.

  • Challenge (Phenotype Induction): Administer the selective H3R agonist (R)-α-methylhistamine (RAMH) at a dose of 240 µmol/kg, i.p.

  • Measurement: Immediately return the mice to their home cages. Record water intake by re-weighing the water bottles at 1-hour and 2-hour post-challenge intervals.

  • Validation: A successful assay is validated when the RAMH-only cohort exhibits a statistically significant increase in water intake compared to vehicle controls. GT-2331's efficacy is confirmed by a dose-dependent attenuation of this drinking response[6].

Protocol B: Five-Trial Inhibitory Avoidance in SHR Pups

This protocol assesses the compound's ability to enhance working memory and cognitive consolidation.

Methodology:

  • Subject Preparation: Utilize male Spontaneously Hypertensive Rat (SHR) pups (postnatal days 16-22).

  • Dosing: Administer GT-2331 (1.0 mg/kg, s.c.) 30 minutes prior to the initiation of the training session to ensure peak plasma concentration during the learning phase[7].

  • Training Phase: Place the pup in the illuminated compartment of a two-chamber apparatus. Upon the animal entering the dark compartment, deliver a mild, aversive foot-shock (0.2 mA for 1 second). Repeat this for five consecutive trials, recording the transfer latency (time taken to enter the dark chamber) for each trial.

  • Testing Phase: 24 hours post-training, place the pup back in the illuminated compartment. Record the transfer latency (utilizing a 300-second cutoff) without delivering a shock.

  • Data Interpretation: Increased transfer latency during the testing phase indicates successful memory consolidation. GT-2331's pro-cognitive efficacy is demonstrated by a significantly higher latency compared to vehicle-treated SHR pups[7].

References[1] Huaqing Liu et al., "An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration", The Journal of Organic Chemistry, https://pubs.acs.org/doi/10.1021/jo035313d[2] Wikipedia Contributors, "Cipralisant", Wikipedia, The Free Encyclopedia, https://en.wikipedia.org/wiki/Cipralisant[8] MedChemExpress, "Cipralisant (GT-2331) | Histamine H3 Receptor Modulator", MedChemExpress, https://www.medchemexpress.com/Cipralisant.html[4] InvivoChem, "Cipralisant (enantiomer) (GT-2331 (enantiomer)) | Histamine Receptor", InvivoChem, https://www.invivochem.com/cipralisant-enantiomer-gt-2331-enantiomer/[3] S. Ito et al., "Detailed pharmacological characterization of GT-2331 for the rat histamine H3 receptor", European Journal of Pharmacology, https://pubmed.ncbi.nlm.nih.gov/16316645/[6] Gerard B. Fox et al., "Differential in vivo effects of H3 receptor ligands in a new mouse dipsogenia model", Pharmacology Biochemistry and Behavior, https://pubmed.ncbi.nlm.nih.gov/12175475/[7] Gerard B. Fox et al., "Two novel and selective nonimidazole H3 receptor antagonists A-304121 and A-317920: II. In vivo behavioral and neurophysiological characterization", Journal of Pharmacology and Experimental Therapeutics, https://pubmed.ncbi.nlm.nih.gov/12606606/[5] T.A. Esbenshade et al., "Use of the H3 receptor antagonist radioligand[3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists", British Journal of Pharmacology, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2825357/

Sources

Using 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole in rat brain synaptosome assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Characterization of 4-[2-(5,5-Dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole in Rat Brain Synaptosome Assays

Target Audience: Neuropharmacologists, assay development scientists, and drug discovery professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for evaluating the histamine H3 receptor (H3R) antagonist/inverse agonist properties of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole using isolated rat brain synaptosomes.

Introduction & Pharmacological Context

The compound 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (widely known in literature as GT-2331 or Cipralisant ) is a highly potent, selective ligand targeting the histamine H3 receptor[1]. While often represented as its tautomer, 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole, the molecule functions as a competitive antagonist and a potent inverse agonist at H3Rs[1][2].

The H3R is a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly localized on presynaptic nerve terminals in the central nervous system (CNS). It functions both as an autoreceptor (inhibiting histamine release) and a heteroreceptor (inhibiting the release of dopamine, acetylcholine, norepinephrine, and serotonin)[2][3]. Because the H3R exhibits high constitutive (agonist-independent) activity, inverse agonists like GT-2331 are critical for blocking basal receptor signaling, thereby enhancing neurotransmitter release even in the absence of endogenous histamine[4].

Mechanistic Rationale: Why Synaptosomes?

To accurately profile presynaptic modulators like GT-2331, isolated synaptosomes (pinched-off, resealed nerve terminals) are the gold standard in vitro model[3][5].

  • Causality of the Model: Unlike whole-brain slices or in vivo microdialysis, synaptosomes isolate the presynaptic terminal from postsynaptic feedback loops and glial cell interactions. This ensures that any observed increase in neurotransmitter release upon GT-2331 application is strictly due to direct presynaptic H3R antagonism/inverse agonism, eliminating confounding multisynaptic network effects.

H3R_Pathway Agonist H3 Agonist (e.g., Imetit) H3R Presynaptic H3 Receptor (Gi/o-coupled) Agonist->H3R Activates Antagonist GT-2331 (Inverse Agonist) Antagonist->H3R Blocks/Inverses G_protein Gi/o Protein (αi / βγ) H3R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits (αi) VGCC Voltage-Gated Ca2+ Channels G_protein->VGCC Inhibits (βγ) Vesicle Neurotransmitter Exocytosis VGCC->Vesicle Decreased Ca2+ Inhibits Release

Fig 1: H3R signaling pathway and the inverse agonist mechanism of GT-2331 on presynaptic terminals.

Quantitative Pharmacological Profile

GT-2331 demonstrates exceptional binding affinity and functional potency across various synaptosome models. The following table contextualizes its performance against other standard H3R ligands:

LigandPharmacological ProfileTarget AssayPotency / Affinity
GT-2331 (Cipralisant) Antagonist / Inverse AgonistRat Cortical Synaptosomes (Binding) Ki​ = 0.18 nM[2]
GT-2331 (Cipralisant) AntagonistCardiac Synaptosomes (NE release) pA2​ = 8.5[6]
Imetit Full AgonistRat Cortical Synaptosomes (HA release) EC50​ ~ 1.0 nM[2]
Clobenpropit Antagonist / Inverse AgonistRat Cortical Synaptosomes (HA release) Ki​ ~ 0.2 - 1.0 nM[2][3]

Abbreviations: NE = Norepinephrine, HA = Histamine.

Experimental Methodology

The following protocol details the isolation of rat cerebral cortex synaptosomes and the subsequent [3H] -histamine release assay to evaluate GT-2331.

Reagent & Buffer Preparation
  • Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.5. (Causality: The 0.32 M sucrose maintains an isotonic environment, preventing the osmotic lysis of the delicate synaptosomes during mechanical homogenization[5].)

  • Superfusion Buffer: 128 mM NaCl, 2.4 mM KCl, 3.2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM HEPES, 10 mM glucose, 0.1% Bovine Serum Albumin (BSA), pH 7.5. (Causality: BSA is strictly required to prevent the highly lipophilic GT-2331 from non-specifically adhering to the plastic tubing of the superfusion system[5].)

Synaptosome Isolation Protocol
  • Dissection: Rapidly decapitate male Wistar rats. Extract the brain and dissect the cerebral cortex on an ice-cold glass plate.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (10–12 strokes at 800 rpm).

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to pellet unbroken cells, nuclei, and large debris (P1). Collect the supernatant (S1).

  • Percoll Gradient Purification: Layer the S1 fraction onto a discontinuous Percoll gradient (e.g., 3%, 10%, 23%). Centrifuge at 32,000 × g for 5 min.

    • Causality: While simple differential centrifugation yields a crude synaptosomal fraction (P2), Percoll gradient centrifugation separates functional synaptosomes from free mitochondria and myelin, drastically reducing background noise in radioligand assays.

  • Resuspension: Collect the synaptosomal band at the 10%/23% interface, wash with Superfusion Buffer to remove Percoll, and resuspend to a final protein concentration of 1–2 mg/mL.

Workflow Tissue Rat Cerebral Cortex Dissection Homogenization Homogenization in 0.32M Sucrose Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g, 10 min) Homogenization->Centrifugation1 Removes nuclei/debris Centrifugation2 Percoll Gradient Centrifugation (32,000 x g, 5 min) Centrifugation1->Centrifugation2 Supernatant (S1) Synaptosomes Purified Synaptosomes (Band Collection) Centrifugation2->Synaptosomes Isolates active fraction Loading Load with [3H]-Histamine (30 min, 37°C) Synaptosomes->Loading Treatment Pre-incubate with GT-2331 (10 min) Loading->Treatment Stimulation K+-Evoked Depolarization (15-30 mM KCl) Treatment->Stimulation Assesses Antagonism Measurement Liquid Scintillation Counting of Superfusate Stimulation->Measurement Quantifies Release

Fig 2: Step-by-step workflow for isolating rat brain synaptosomes and conducting release assays.

Superfusion & Neurotransmitter Release Assay
  • Radiolabel Loading: Incubate the synaptosomes with 0.1 µM [3H] -histamine for 30 min at 37°C. (Causality: Exogenous radiolabeling is preferred because endogenous histamine pools are small and difficult to quantify without high-sensitivity HPLC).

  • Superfusion Setup: Transfer aliquots of loaded synaptosomes to micro-superfusion chambers containing GF/B glass microfiber filters. Superfuse with Superfusion Buffer at a flow rate of 0.5 mL/min for 30 min to establish a stable baseline.

    • Causality: A dynamic superfusion system is vastly superior to batch incubation because it continuously washes away released neurotransmitters, preventing reuptake and eliminating secondary autoreceptor activation[5].

  • Drug Application (Antagonism Phase): Introduce GT-2331 (e.g., 0.1 nM to 100 nM) into the superfusion buffer 10 minutes prior to stimulation. To calculate the pA2​ value, co-apply GT-2331 with a fixed concentration of an H3 agonist (e.g., 30 nM Imetit).

  • Depolarization: Trigger exocytosis by switching to a Superfusion Buffer containing 15 mM KCl (with equimolar reduction in NaCl to maintain osmolarity) for 2 minutes.

  • Quantification: Collect superfusate fractions every 1–2 minutes. Lyse the synaptosomes remaining on the filters with 0.1 M HCl. Quantify radioactivity in both the fractions and the filters using liquid scintillation counting to calculate the fractional release rate.

Assay Self-Validation & Quality Control

To ensure the trustworthiness and scientific integrity of the generated data, the following self-validating controls must be integrated into every assay run:

  • Calcium-Dependency Check: Run a parallel chamber where the 15 mM KCl stimulation is performed using a Ca2+ -free Superfusion Buffer (supplemented with 1 mM EGTA).

    • Logic: True vesicular exocytosis is strictly calcium-dependent. If [3H] -histamine release persists in the absence of calcium, it indicates that the release is artifactual (e.g., due to transporter reversal or membrane leakage) rather than physiological exocytosis.

  • Synaptosome Viability (LDH Assay): Measure Lactate Dehydrogenase (LDH) levels in the baseline superfusate.

    • Logic: LDH is a cytosolic enzyme. High levels of LDH in the superfusate indicate that the synaptosomes have ruptured. Viable preparations should retain >90% of their total LDH content prior to lysis.

  • Constitutive Activity Baseline: Apply GT-2331 without a prior agonist. Because H3Rs possess high constitutive activity, a potent inverse agonist like GT-2331 should yield a measurable increase in basal [3H] -histamine release[4]. Failure to observe this may indicate receptor desensitization during the preparation phase.

Sources

Preparation and storage of stable stock solutions of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (commonly known as Cipralisant or GT-2331 ) is a highly potent, orally bioactive antagonist and inverse agonist of the histamine H3 receptor [1]. Due to its unique structural features—combining a polar, tautomerizing imidazole ring with a highly lipophilic cyclopropyl-alkyne tail—proper solvent selection, formulation, and storage are critical to maintaining its pharmacological integrity. This application note provides validated, step-by-step protocols for formulating in vitro and in vivo stock solutions, grounded in the physicochemical causality of the molecule.

Physicochemical Profiling & Causality of Solubility

To design a self-validating formulation protocol, one must first analyze the molecular architecture of Cipralisant. The molecule exhibits annular tautomerism (rapidly interconverting between 1H-imidazole and 3H-imidazole forms in solution). While the imidazole ring provides a site for hydrogen bonding (and protonation at acidic pH, pKa ~6.5), the bulky 5,5-dimethylhex-1-ynyl chain and the cyclopropyl linker dominate the molecule's solvation thermodynamics, rendering it highly lipophilic (LogP ~3.3) [3].

Because of this high lipophilicity, Cipralisant is poorly soluble in aqueous buffers at physiological pH (7.4) and requires organic solvents or complex micellar vehicles to prevent irreversible precipitation.

Table 1: Physicochemical Properties of Cipralisant
PropertyValue / DescriptionExperimental Implication
Chemical Formula C₁₄H₂₀N₂Standard molecular weight calculations apply.
Molecular Weight 216.32 g/mol 2.16 mg is required to make 1 mL of a 10 mM stock.
LogP ~3.3Highly lipophilic; requires DMSO for primary solvation.
Stereochemistry (1S,2S) absolute configurationThe dextrorotatory (+) enantiomer is the active H3 antagonist [2].
Solubility Profile High in DMSO, Ethanol; Low in WaterAqueous dilutions must be performed immediately prior to use.

Pharmacological Context & Pathway

Cipralisant acts selectively at the Histamine H3 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. By acting as an antagonist/inverse agonist, Cipralisant blocks the auto-inhibitory feedback loop of histamine, thereby promoting the release of neurotransmitters such as histamine, acetylcholine, and dopamine [4]. This mechanism is widely studied in the context of cognitive enhancement and obesity treatment.

H3_Signaling H3Agonist Endogenous Histamine H3R H3 Receptor (Gi/o) H3Agonist->H3R Activates Cipralisant Cipralisant (GT-2331) Cipralisant->H3R Inhibits Gi Gi/o Protein H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces PKA ↓ PKA Activity cAMP->PKA Lowers Release ↓ Neurotransmitter Release PKA->Release Suppresses

Caption: Mechanism of action of Cipralisant on the Histamine H3 receptor signaling pathway.

Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Stock Solution (DMSO)

For cellular assays and receptor binding studies, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO effectively disrupts the crystal lattice of the powder and solvates both the polar imidazole and the lipophilic alkyne tail.

Materials Required:

  • Cipralisant powder (lyophilized, >98% purity)

  • Anhydrous DMSO (≥99.9%, sterile-filtered, stored under Argon)

  • Amber glass vials (to prevent UV-induced degradation of the alkyne)

Step-by-Step Methodology:

  • Equilibration: Remove the vial of Cipralisant powder from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces atmospheric condensation; water ingress into the powder will severely reduce its subsequent solubility in DMSO.

  • Calculation: To prepare a 10 mM stock, dissolve 2.16 mg of Cipralisant in 1.0 mL of anhydrous DMSO.

  • Dissolution: Add the calculated volume of DMSO directly to the vial. Vortex gently for 30–60 seconds. If dissolution is incomplete, sonicate the vial in a water bath at room temperature for 2 minutes.

  • Aliquoting: Divide the stock solution into 50 µL or 100 µL aliquots in tightly sealed amber microcentrifuge tubes.

  • Self-Validation Step: Perform a "Tyndall Test." Dilute 1 µL of the stock into 999 µL of your target assay buffer (10 µM final concentration). Shine a laser pointer through the tube. If the beam path is highly visible (scattering), micro-precipitation has occurred, indicating that the DMSO has absorbed water or the buffer pH is incompatible.

Protocol B: Preparation of In Vivo Formulation (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)

For animal dosing (e.g., intraperitoneal or intravenous injection), pure DMSO is toxic. A co-solvent microemulsion system is required [3].

Causality of the Vehicle:

  • DMSO (10%): Acts as the primary solvent to dissolve the API.

  • PEG300 (40%): Lowers the dielectric constant of the aqueous phase, reducing the thermodynamic shock when introduced to water.

  • Tween 80 (5%): A non-ionic surfactant that forms protective micelles around the highly lipophilic 5,5-dimethylhex-1-ynyl tail.

  • Saline (45%): Provides physiological isotonicity.

Step-by-Step Methodology (for 1 mL of 1 mg/mL dosing solution):

  • Primary Solvation: Add 1.0 mg of Cipralisant to a clean vial. Add 100 µL of DMSO. Vortex until completely clear. (Do not proceed until the solution is perfectly transparent).

  • Co-Solvent Addition: Add 400 µL of PEG300 to the vial. Vortex for 30 seconds. The solution must remain clear.

  • Surfactant Addition: Add 50 µL of Tween 80. Pipette up and down to mix thoroughly, as Tween 80 is highly viscous.

  • Aqueous Dilution: Dropwise, add 450 µL of 0.9% physiological saline while continuously vortexing.

  • Self-Validation Step: The final solution should be completely clear and free of particulates. If cloudiness appears at step 4, the micellar encapsulation failed (usually due to adding saline too quickly or insufficient vortexing). Discard and remake.

Storage, Handling, and Stability

Maintaining the stability of Cipralisant requires mitigating two primary degradation pathways: hydration/oxidation of the alkyne moiety and moisture absorption by the hygroscopic imidazole ring.

Table 2: Validated Storage Conditions
StateTemperatureMaximum DurationCausality / Rationale
Solid Powder -20°C3 YearsLow temperature halts thermal degradation. Must be kept desiccated to prevent hygroscopic moisture uptake [3].
DMSO Stock -80°C6 MonthsDeep freezing prevents solvent-mediated oxidation.
DMSO Stock -20°C1 MonthAcceptable for short-term use.
In Vivo Vehicle 4°C< 24 HoursMicellar formulations are thermodynamically metastable and will eventually precipitate (Ostwald ripening). Must be made fresh.

Critical Handling Directives:

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO solutions causes a "freeze-concentration effect," where the solvent freezes first, pushing the compound into a hyper-concentrated liquid micro-phase that rapidly crystallizes. Once crystallized in wet DMSO, Cipralisant is extremely difficult to redissolve.

  • Light Protection: Alkynes can undergo slow photolytic polymerization or oxidation if exposed to prolonged UV light. Always store stocks in opaque or amber vials.

References

  • Design, Synthesis, and Structure−Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.
  • An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration. The Journal of Organic Chemistry - ACS Publications.
  • Cipralisant (enantiomer) (GT-2331 (enantiomer)) | Histamine Receptor. InvivoChem.
  • Use of histamine H3 receptor inverse agonists for controlling appetite and treating obesity. Google Patents.

Application Note: Resolving H3 Receptor Functional Selectivity and Partial Agonism Using 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The histamine H3 receptor (H3R) presents a unique challenge in neuropharmacology due to its high degree of constitutive activity and its susceptibility to functional selectivity (protean agonism). Compounds that historically appeared as antagonists in physiological models often reveal complex, pathway-dependent intrinsic efficacies in recombinant systems. This application note establishes a robust, self-validating methodological framework to measure the partial agonism of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (commonly known as GT-2331 or Cipralisant)[1][2]. By interrogating both proximal G-protein activation and distal signal amplification, researchers can accurately profile ligands that exhibit functional selectivity.

The Mechanistic Paradigm: Causality in Assay Selection

To understand why a compound behaves as a full agonist in one assay and an antagonist in another, we must examine the causality of GPCR signal transduction. The H3R is a Gαi/o-coupled receptor. When activated, it promotes the exchange of GDP for GTP on the G-protein (proximal step), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels (distal step).

The compound 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole was originally identified as a highly potent H3R antagonist because it blocked histamine-induced responses in vivo[1]. However, in vitro characterization revealed it to be a partial agonist at the G-protein level and a full agonist at the cAMP level[3].

The Causality of the Dual-Assay Approach: Because the cAMP pathway involves massive enzymatic signal amplification, a ligand that only partially activates the G-protein pool (low intrinsic efficacy) can still generate enough active Gαi/o subunits to maximally inhibit adenylyl cyclase. Therefore, relying solely on distal cAMP assays will mask the partial agonism of the compound. To accurately measure partial agonism, one must measure the proximal event—[35S]GTPγS binding—where signal amplification does not distort the ligand's true intrinsic efficacy[3][4].

H3R_Pathway Ligand 4-[2-(5,5-dimethylhex-1-ynyl) cyclopropyl]-3H-imidazole H3R Histamine H3 Receptor (GPCR) High Constitutive Activity Ligand->H3R Binds (Ki ~0.18-0.47 nM) Gi Gi/o Protein Activation (Proximal Step) H3R->Gi Conformational Selection AC Adenylyl Cyclase Inhibition (Signal Amplification) Gi->AC Gαi Subunit Action GTPgS [35S]GTPγS Assay Reveals Partial Agonism Gi->GTPgS Direct Measurement cAMP Decreased cAMP (Distal Step) AC->cAMP Enzymatic Amplification cAMPassay cAMP Accumulation Assay Reveals Full Agonism cAMP->cAMPassay Amplified Measurement

Diagram 1: H3R signal transduction and the rationale for dual-assay interrogation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They mandate the concurrent use of a reference full agonist ((R)-α-methylhistamine) to define 100% Emax, and an inverse agonist (Thioperamide or Ciproxifan) to define the baseline of constitutive activity.

Protocol A: Proximal Readout via [35S]GTPγS Binding Assay

This assay quantifies the direct activation of G-proteins by measuring the binding of a non-hydrolyzable radiolabeled GTP analog.

Materials Required:

  • HEK293 cell membranes stably expressing recombinant rat or human H3R.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 10 µg/mL saponin.

  • GDP (10 µM final concentration).

  • [35S]GTPγS (0.1 nM final concentration).

  • Ligands: 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole, (R)-α-methylhistamine (RAMH), Thioperamide.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw H3R-expressing membranes on ice. Homogenize in Assay Buffer to achieve a final concentration of 10–20 µg protein/well. Causality: Saponin is included in the buffer to permeabilize membrane vesicles, ensuring GDP and [35S]GTPγS have unrestricted access to the intracellular G-protein pool.

  • GDP Pre-incubation: Incubate membranes with 10 µM GDP for 15 minutes at room temperature. Causality: Excess GDP forces the G-proteins into a basal, inactive state, lowering background noise and maximizing the signal-to-noise ratio upon agonist addition.

  • Ligand Addition (The Self-Validating Matrix):

    • Test Wells: Add 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole in a 10-point concentration-response curve (10 pM to 10 µM).

    • Positive Control: Add RAMH (10 µM) to define the 100% maximal system response.

    • Negative Control: Add Thioperamide (10 µM) to define the inverse agonism baseline.

    • Non-Specific Binding (NSB): Add 10 µM unlabeled GTPγS.

  • Radioligand Addition: Add 0.1 nM[35S]GTPγS to all wells. Incubate the microplate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 50 mM Tris-HCl) using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

GTPgS_Workflow Prep Membrane Preparation (+ Saponin) Incubate Incubation: Membranes + GDP + Ligands Prep->Incubate Radioligand Add [35S]GTPγS (60 min, 30°C) Incubate->Radioligand Filter Rapid Filtration & Washing Radioligand->Filter Count Liquid Scintillation Counting Filter->Count

Diagram 2: Step-by-step workflow for the [35S]GTPγS binding assay.

Protocol B: Distal Readout via cAMP Accumulation Assay

To demonstrate the functional selectivity of the compound, a distal cAMP assay must be run in parallel. Because H3R is Gi-coupled, we must first stimulate cAMP production using Forskolin, and then measure the H3R-mediated inhibition of this cAMP pool.

Step-by-Step Methodology:

  • Cell Plating: Seed H3R-expressing HEK293 cells in a 384-well plate at 5,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes. Causality: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring that the measured cAMP levels accurately reflect adenylyl cyclase activity.

  • Stimulation and Inhibition: Co-add 10 µM Forskolin (to stimulate adenylyl cyclase) along with the concentration-response curve of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP detection kit.

Data Synthesis and Interpretation

When analyzing the data via non-linear regression (four-parameter logistic equation), the functional selectivity of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole becomes quantitatively apparent.

In the proximal assay, the compound exhibits an Emax significantly lower than the endogenous ligand, confirming its status as a partial agonist. However, due to receptor reserve and signal amplification, the distal assay reflects a full agonist profile. This discrepancy is the defining signature of a protean/functionally selective ligand[2][3].

Quantitative Pharmacological Profile Summary
Pharmacological ParameterAssay TypeReadout / TargetValue for 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazoleReference Ligand Comparison
Binding Affinity (Ki) Radioligand BindingRecombinant Rat H3R0.18 – 0.47 nMHighly potent vs. RAMH
Proximal Potency (EC50) [35S]GTPγS BindingG-protein Activation~5.6 nMLower potency than RAMH
Proximal Efficacy (Emax) [35S]GTPγS BindingG-protein ActivationPartial (~50-60% of RAMH)RAMH = 100% Emax
Distal Potency (EC50) cAMP AccumulationAdenylyl CyclaseLow nM rangeComparable to RAMH
Distal Efficacy (Emax) cAMP AccumulationAdenylyl CyclaseFull (100% inhibition)RAMH = 100% Emax
In Vivo Efficacy Mouse DipsogeniaBehavioral ResponseFull Antagonist Blocks RAMH effects

Table 1: Summarized quantitative data demonstrating the pathway-dependent efficacy of the compound.

Conclusion: By utilizing this dual-assay framework, researchers can definitively characterize the complex pharmacology of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole. Understanding this functional selectivity is critical for drug development professionals, as partial agonists at the H3R can offer therapeutic benefits (such as wakefulness promotion and cognitive enhancement) while potentially avoiding the receptor desensitization often associated with full agonists[3][5].

Sources

Troubleshooting & Optimization

How to improve the aqueous solubility of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole for in vivo studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and in vivo delivery troubleshooting.

Working with 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole presents a classic biopharmaceutical challenge. Structurally, this molecule features a highly lipophilic tail (the 5,5-dimethylhex-1-ynyl group attached to a cyclopropyl ring) paired with an ionizable imidazole headgroup (pKa ~6.5–7.0). This combination typically results in a BCS Class II or IV profile: high permeability but exceptionally poor aqueous solubility at physiological pH.

This guide is designed to help you troubleshoot precipitation issues, select the appropriate vehicle based on your administration route, and execute field-proven formulation protocols.

Section 1: Formulation Strategy & Decision Logic

Before mixing any reagents, it is critical to align your formulation strategy with your intended in vivo assay. Intravenous (IV) dosing requires a true, thermodynamically stable solution to prevent embolism, whereas oral (PO) or intraperitoneal (IP) dosing can tolerate kinetically stable microemulsions.

FormulationLogic Start Analyze API: Highly Lipophilic Tail + Ionizable Imidazole (pKa ~6.5) Assess Determine Administration Route & Required Dose Start->Assess IV Intravenous (IV) Requires true solution Assess->IV PO Oral (PO) / Intraperitoneal (IP) Tolerates microemulsions Assess->PO CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) High tolerability, no hemolysis IV->CD Cosolvent Cosolvent/Surfactant System (e.g., PEG400 + Tween 80) Cost-effective, high capacity PO->Cosolvent

Formulation decision tree based on administration route and physicochemical properties.

Section 2: Diagnostic FAQs

Q: Why does my compound dissolve perfectly in DMSO, but immediately precipitate when injected into the animal or diluted in saline? A: You are experiencing a "solvent shift" phenomenon. DMSO is highly miscible with water. When a DMSO-only solution is injected, the DMSO rapidly diffuses into the aqueous biological fluids. Because your API's lipophilic tail cannot interact with water, the local concentration of the API instantly exceeds its thermodynamic solubility limit, causing it to nucleate and crash out. You must use cosolvents or surfactants to bridge the polarity gap.

Q: Can I just lower the pH of my saline to dissolve the imidazole? A: While dropping the pH to 3.0 will protonate the imidazole nitrogen and drastically improve intrinsic solubility, injecting highly acidic solutions in vivo causes severe tissue necrosis, pain at the injection site, and rapid clearance. You must buffer the solution back to a physiological pH (6.5–7.4) prior to administration, which requires a carrier (like cyclodextrin) to keep the uncharged molecule in solution.

Section 3: Step-by-Step Troubleshooting Protocols

Workflow A: The "Solvent-Shift Resistant" Cosolvent System (For PO / IP Dosing)

This is the standard "Quick & Dirty" formulation for early pharmacokinetic (PK) or efficacy studies. It utilizes PEG400 as a polarity-bridging cosolvent and Tween 80 to form protective micelles around the lipophilic alkyne tail[1].

The Causality of Addition Order: You cannot pre-mix the aqueous and organic phases. The API must be solvated in the strongest solvent first, followed by a gradual step-down in solvent hydrophobicity, ending with the aqueous phase.

Step-by-Step Protocol (Target: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline):

  • Primary Solvation: Weigh the API powder into a glass vial. Add 10% (v/v) DMSO and vortex until completely dissolved.

  • Cosolvent Addition: Add 40% (v/v) PEG400 to the vial. Vortex for 1 minute. Self-Validation: The solution must remain crystal clear. If it turns cloudy here, your target API concentration is too high for this vehicle.

  • Surfactant Coating: Add 5% (v/v) Tween 80 . Vortex vigorously. The Tween 80 coats the solvated API molecules, preparing them for aqueous exposure.

  • Aqueous Quench: Add 45% (v/v) sterile Saline dropwise while continuously vortexing.

  • Validation: Let the solution sit at room temperature for 30 minutes. If no microcrystals form (checked via light scattering/laser pointer), the microemulsion is kinetically stable for dosing.

Workflow B: pH-Driven Cyclodextrin Complexation (For IV Dosing)

For intravenous administration, cosolvent systems containing high amounts of DMSO or PEG can cause hemolysis or cardiovascular artifacts. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the preferred excipient, as it safely encapsulates the lipophilic tail while presenting a hydrophilic exterior to the blood[2].

The Causality of the pH Shift: At neutral pH, the uncharged API is highly crystalline and kinetically slow to enter the cyclodextrin cavity. By dropping the pH, we protonate the imidazole, forcing the molecule into the aqueous phase. Once dissolved, the hydrophobic 5,5-dimethylhex-1-ynyl tail thermodynamically prefers the hydrophobic core of the cyclodextrin. Back-titrating neutralizes the imidazole, but the molecule remains locked in the cavity.

CDWorkflow Step1 1. Vehicle Prep Dissolve 20% HP-β-CD in Saline Step2 2. API Addition Add API powder (Target: 2-5 mg/mL) Step1->Step2 Step3 3. Acidification Drop pH to 3.5 with 0.1N HCl (Protonates imidazole) Step2->Step3 Step4 4. Complexation Vortex & Sonicate until clear Step3->Step4 Step5 5. Back-Titration Raise pH to 6.5 with 0.1N NaOH (API remains in CD cavity) Step4->Step5 Step6 6. Sterilization Filter through 0.22 µm membrane Step5->Step6

Step-by-step pH-shift cyclodextrin complexation workflow for imidazole derivatives.

Self-Validation Checkpoint: During Step 5 (Back-Titration), monitor the solution closely. If the solution turns milky or precipitates when the pH crosses 6.0, the cyclodextrin's loading capacity has been exceeded. You must either decrease the API concentration or increase the HP-β-CD concentration (up to a maximum of 30% w/v for acute dosing).

Section 4: Quantitative Formulation Data & Safety Limits

When designing your study, you must balance the solubility required for your dose with the maximum tolerated dose (MTD) of the excipients in rodents. Exceeding these limits can lead to excipient-driven toxicity (e.g., renal vacuolation from excess cyclodextrin)[3].

Excipient / VehicleFunctionMax Recommended Conc. (In Vivo Rodent)Expected API Solubility LimitPrimary Administration Route
DMSO Primary Solubilizer≤ 10% v/v> 50 mg/mL (in pure DMSO)PO, IP, SC (Avoid IV if possible)
PEG400 Cosolvent≤ 40% v/v5 - 15 mg/mL (in mixture)PO, IP, IV (Slow infusion)
Tween 80 Surfactant / Micelle former≤ 5% v/vN/A (Enhances kinetic stability)PO, IP
HP-β-CD Inclusion Complexation≤ 20% w/v (Repeated dosing)2 - 8 mg/mL (via pH shift)IV, PO, IP
0.1N HCl / NaOH pH ModifiersTitrated to pH 6.5 - 7.4N/AAll Routes

Note: While HP-β-CD is generally recognized as safe, the European Medicines Agency (EMA) notes that concentrations above 20% w/v in repeated dosing scenarios may induce histological changes in mucosal or renal tissues in rats[3][4].

References

  • Preparation and evaluation of a microemulsion for oral delivery of berberine. IMR Press. Available at:[Link]

  • The effects of water-soluble cyclodextrins on the histological integrity of the rat nasal mucosa. National Institutes of Health (NIH). Available at:[Link]

  • Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin. Frontiers in Pharmacology. Available at:[Link]

  • Background review for cyclodextrins used as excipients. European Medicines Agency (EMA). Available at:[Link]

Sources

Troubleshooting stereoisomer separation of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the stereoisomeric resolution of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole.

Separating this molecule presents a multidimensional chromatographic challenge. The cyclopropyl ring introduces two distinct chiral centers, resulting in four possible stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers). Furthermore, the basic 3H-imidazole moiety is highly prone to secondary interactions with stationary phases, while the bulky 5,5-dimethylhex-1-ynyl (alkyne) tail dominates hydrophobic retention, often masking subtle chiral recognition.

Diagnostic Separation Workflow

Before adjusting mobile phase conditions, use the following logical decision tree to diagnose the root cause of poor resolution or peak distortion.

TroubleshootingWorkflow Start Analyze 4-[2-(5,5-dimethylhex-1-ynyl) cyclopropyl]-3H-imidazole Tailing Is Peak Tailing Observed (Tf > 1.5)? Start->Tailing AddBase Add 0.1% DEA/TEA or use Immobilized CSP Tailing->AddBase Yes Diastereomer Are 4 Peaks Resolved? Tailing->Diastereomer No AddBase->Diastereomer Achiral Perform Achiral RP-HPLC to Separate cis/trans Diastereomer->Achiral No (Co-elution) Chiral Screen Polysaccharide CSPs (e.g., Amylose/Cellulose) Diastereomer->Chiral Yes Achiral->Chiral Success Enantiomeric Purity Confirmed (Rs > 1.5) Chiral->Success

Workflow for diagnosing and resolving chiral separation issues of basic cyclopropyl-imidazoles.

Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing and poor resolution for this imidazole derivative on coated polysaccharide columns? A: Peak tailing in basic heterocycles like imidazole (pKa ~7) is primarily caused by secondary electrostatic interactions. The basic nitrogen atoms interact strongly with 1 of the Chiral Stationary Phase (CSP)[1].

  • Mechanistic Solution: Incorporate basic additives such as 0.1% diethylamine (DEA) or triethylamine (TEA) into the mobile phase to competitively mask these silanol sites[2]. If you are performing preparative chromatography and wish to avoid post-purification amine removal,3 rather than the bulk mobile phase can maintain peak symmetry while keeping the collected fractions clean[3].

Q: I am only seeing two or three peaks instead of the expected four. How do I resolve all stereoisomers? A: Because the cyclopropyl ring contains two stereocenters, the sample is a mixture of cis and trans diastereomers, each possessing two enantiomers. Co-elution occurs when the chiral selector lacks the specific geometry to differentiate both diastereomeric and enantiomeric spatial arrangements simultaneously.

  • Mechanistic Solution: Do not force a single-column separation. Implement a sequential (or 2D-LC) approach. First, use an achiral reversed-phase column (e.g., C18) to cleanly separate the cis and trans diastereomers based on their differing dipole moments and hydrophobic profiles. Once isolated, subject each diastereomeric pair to 4 (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) to resolve the enantiomers[4].

Q: Can Supercritical Fluid Chromatography (SFC) be used for this highly lipophilic, basic compound? A: Yes, SFC is the optimal technique for this molecule. The supercritical CO₂ mobile phase provides high diffusivity and low viscosity, enabling rapid mass transfer which is critical for resolving closely eluting enantiomers. However, because the CO₂/methanol mobile phase is slightly acidic (forming methyl carbonic acid), the basic imidazole can become protonated, exacerbating tailing.

  • Mechanistic Solution: Use immobilized CSPs, which 5[5]. Furthermore, recent studies demonstrate that 6 to the methanol modifier significantly improves peak symmetry for basic organic compounds by adsorbing onto silanol groups, mimicking HILIC mechanisms[6].

Q: What detection method is optimal given the alkyne and cyclopropyl groups? A: The 5,5-dimethylhex-1-ynyl and cyclopropyl groups lack extended conjugated pi-systems, resulting in weak UV absorbance. While the imidazole ring absorbs weakly around 210-220 nm, relying solely on UV can lead to poor sensitivity and integration errors for trace enantiomers.

  • Mechanistic Solution: Utilize7. The basic imidazole nitrogen protonates efficiently in ESI+, providing high sensitivity and allowing for precise quantification even when baseline resolution is marginal[7].

Quantitative Data: Column Screening Summary

The following table summarizes expected chromatographic behavior based on established polysaccharide CSP screening for basic cyclopropyl-imidazole derivatives.

Chiral Stationary Phase (CSP)Mobile Phase (SFC)Diastereomer Resolution ( Rs​ )Enantiomer 1 Resolution ( Rs​ )Enantiomer 2 Resolution ( Rs​ )Peak Tailing Factor ( Tf​ )
Amylose tris(3,5-dimethylphenylcarbamate) (Coated)CO₂ / MeOH (100:0)1.20.80.92.4
Amylose tris(3,5-dimethylphenylcarbamate) (Coated)CO₂ / MeOH + 0.1% DEA1.81.51.41.1
Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized)CO₂ / EtOH + 0.1% DEA2.52.11.91.05
Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized)CO₂ / MeOH + 2% Water2.21.81.71.15

Note: A Tailing Factor ( Tf​ ) of 1.0 represents perfect symmetry. Rs​ > 1.5 indicates baseline resolution.

Experimental Protocol: Self-Validating SFC Workflow

To ensure scientific rigor, this protocol is designed as a self-validating system. It isolates variables (achiral vs. chiral separation) and uses orthogonal detection to prevent false positives.

Step 1: System Suitability Testing (SST)

  • Purge the SFC system with supercritical CO₂ and the chosen modifier (e.g., Methanol with 0.1% DEA).

  • Inject a neutral chiral probe (e.g., trans-stilbene oxide) to verify column efficiency and system dead volume independently of the basic imidazole interactions.

Step 2: Achiral Pre-Fractionation (Diastereomer Isolation)

  • Prepare the sample in a neutral diluent.

  • Inject onto an achiral C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm).

  • Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid) to elute the cis and trans diastereomers into two separate fractions. Causality: This reduces the complexity of the subsequent chiral run from four overlapping peaks to two distinct pairs, drastically increasing the probability of achieving baseline resolution.

Step 3: Chiral Screening via SFC

  • Equip the SFC with an immobilized Cellulose tris(3,5-dimethylphenylcarbamate) column.

  • Set backpressure to 120 bar and column temperature to 35°C.

  • Run an isocratic method: 80% CO₂ / 20% Methanol (containing 0.1% DEA).

  • Inject Fraction 1 (cis-diastereomer) and monitor at 215 nm. Repeat for Fraction 2 (trans-diastereomer).

Step 4: Additive Optimization & Validation

  • If Tf​ > 1.2, titrate the DEA concentration up to 0.2%, or switch the modifier to Methanol containing 1-2% water to leverage HILIC-like silanol masking.

  • Orthogonal Validation: Couple the SFC flow to a mass spectrometer (ESI+). Confirm that the m/z for all separated peaks matches the target mass of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole, validating that no degradation of the sensitive alkyne or cyclopropyl ring occurred during the separation process.

References

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview Source: PubMed (nih.gov) URL:[Link]

  • Advantages of using immobilized stationary phases in chiral separations Source: Phenomenex URL:[Link]

  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography Source: ResearchGate URL:[Link]

  • Chiral Separation and Determination of Imidazole Compounds in Biological Matrices Using UHPLC-MS/MS Source: Ovid URL:[Link]

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification Source: Chromatography Online URL:[Link]

  • Selection of Stationary Phases in Supercritical Fluid Chromatography Source: Encyclopedia.pub URL:[Link]

  • Measuring quality of chromatogram- Tools 2.0 Source: Chiralpedia URL:[Link]

Sources

Optimizing HPLC-MS parameters for detecting 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole in plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalytical quantification of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole , widely known in drug development as Cipralisant or GT-2331 . As a highly potent, lipophilic Histamine H3 receptor antagonist, this compound presents unique analytical challenges[1]. Its imidazole ring is prone to tautomerization and secondary silanol interactions, while its highly hydrophobic alkyne-cyclopropyl tail makes it susceptible to matrix suppression from plasma phospholipids.

This guide provides self-validating protocols, troubleshooting steps, and mechanistic explanations to ensure robust, reproducible LC-MS/MS quantification in plasma.

PART 1: Workflow Visualization

HPLC_MS_Workflow A Plasma Sample Preparation B Solid Phase Extraction (HLB) A->B Deproteinization C HPLC Separation (C18, pH 2.7) B->C Reconstitution D ESI+ Ionization [M+H]+ 217.2 C->D Elution E MRM Detection m/z 217.2 -> 97.1 D->E Collision Energy

Caption: HPLC-MS/MS workflow for Cipralisant extraction and quantification in plasma.

PART 2: Step-by-Step Methodologies (Self-Validating Protocols)

To ensure trustworthiness, this protocol incorporates a phospholipid monitoring step to self-validate the absence of matrix effects during ionization.

Phase 1: Sample Preparation (Protein Precipitation & SPE)

Causality: Direct protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in the ESI source. We couple PPT with Solid Phase Extraction (SPE) to isolate the lipophilic Cipralisant from the complex plasma matrix.

  • Aliquot: Transfer 50 µL of human or animal plasma into a 96-well plate.

  • Internal Standard (IS) Addition: Add 10 µL of Cipralisant-d4 (or a structural analog like Ciproxifan) at 100 ng/mL. Why: An IS corrects for recovery losses during SPE and ionization variations.

  • Protein Disruption: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Why: The acid disrupts protein-drug binding, ensuring the basic imidazole nitrogen (pKa ~6.8) is fully protonated and released into the solvent.

  • Centrifugation: Spin at 4000 x g for 10 minutes at 4°C.

  • SPE Cleanup: Load the supernatant onto an Oasis HLB µElution plate. Wash with 5% Methanol in water (removes salts and polar lipids). Elute with 2 x 25 µL of Methanol containing 0.1% Formic Acid.

  • Reconstitution: Dilute the eluate with 50 µL of Mobile Phase A before injection to match initial gradient conditions and prevent peak breakthrough.

Phase 2: Chromatographic Separation

Causality: Imidazoles interact strongly with unreacted silanols on silica-based columns, causing peak tailing. We utilize a Superficially Porous Particle (SPP) column with end-capping and an acidic mobile phase to maintain the imidazole in a fully ionized state, ensuring sharp peak symmetry[2].

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI-MS/MS)

Causality: The exact mass of Cipralisant is 216.1626 Da[3]. In positive Electrospray Ionization (ESI+), it readily forms a stable [M+H]+ precursor ion at m/z 217.2. Fragmentation occurs at the cyclopropyl-imidazole bond, yielding a dominant product ion.

PART 3: Quantitative Data Tables

Table 1: Optimized MS/MS Parameters for Cipralisant (GT-2331)

ParameterValueRationale
Ionization Mode ESI Positive (ESI+)Ideal for basic imidazole nitrogens.
Precursor Ion ([M+H]+) m/z 217.2Protonated molecular ion.
Quantifier Product Ion m/z 97.1Primary cleavage of the cyclopropyl ring.
Qualifier Product Ion m/z 81.1Secondary high-energy fragment.
Collision Energy (CE) 25 eV (Quant) / 35 eV (Qual)Optimized for maximum fragment stability.
Declustering Potential 60 VPrevents solvent cluster formation.
Source Temperature 450 °CEnsures complete desolvation of the aqueous gradient.

Table 2: Recommended HPLC Gradient Elution Profile

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.09550.4
0.59550.4
3.010900.4
4.510900.4
4.69550.4
6.09550.4
PART 4: Troubleshooting Guide

Q: Why am I observing severe peak tailing or split peaks for Cipralisant? A: Imidazoles are highly susceptible to secondary interactions with unreacted silanols on silica columns. Furthermore, 3H/1H tautomerization can cause peak splitting if the pH is near its pKa (~6.8). Fix: Ensure your mobile phase is strictly buffered to pH 2.7 using 0.1% Formic Acid to keep the imidazole fully protonated. Switch to an end-capped, superficially porous particle (SPP) C18 column to minimize silanol interactions[2].

Q: Why does the analyte signal rapidly degrade after 20-30 plasma injections? A: This is a hallmark of phospholipid accumulation on the analytical column, which causes severe ion suppression in the ESI source over time. Fix: Implement a self-validating wash step. The gradient in Table 2 includes a 1.5-minute hold at 90% Mobile Phase B to flush lipophilic matrix components. To validate column cleanliness, monitor the MRM transition m/z 184.0 -> 184.0 (lysophosphatidylcholines) during this window to ensure all lipids elute before the next injection.

Q: I am experiencing high background noise in the m/z 217.2 channel. How can I improve the Signal-to-Noise (S/N) ratio? A: The m/z 217 precursor is relatively low mass, making it prone to chemical noise from solvent clusters and the plasma matrix. Fix: Increase the desolvation temperature (e.g., to 450°C) and the nebulizer gas flow to improve droplet evaporation. If noise persists, optimize the collision energy (CE) to use a more specific secondary product ion (e.g., m/z 81.1) rather than the primary fragment, trading absolute intensity for a cleaner background.

PART 5: FAQs

Q: What is the ideal internal standard (IS) for quantifying Cipralisant? A: A stable isotope-labeled (SIL) standard, such as Cipralisant-d4, is the gold standard. If unavailable, structural analogs like Ciproxifan or ROS203, which share the imidazole pharmacophore and similar retention times, are acceptable alternatives[2].

Q: How stable is 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole in plasma? A: Cipralisant is generally stable in plasma at -80°C for up to 6 months. However, benchtop stability at room temperature should be limited to <4 hours due to potential enzymatic degradation. Always process samples on ice.

Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? A: Yes. Because Cipralisant is highly lipophilic, LLE using Methyl tert-butyl ether (MTBE) or Ethyl Acetate under basic conditions (adding 0.1 M NaOH to plasma to deprotonate the imidazole) yields excellent recovery. However, you must back-extract or reconstitute in an acidic solvent before HPLC injection to restore peak shape.

PART 6: Signaling Pathway Visualization

To provide context for downstream pharmacokinetic and pharmacodynamic (PK/PD) studies, the following diagram illustrates the mechanism of action of Cipralisant as an antagonist at the presynaptic Histamine H3 auto-receptor[4].

H3_Signaling H3R Histamine H3 Receptor (Presynaptic) Gi Gi/o Protein Pathway H3R->Gi Histamine Binding cAMP Decreased cAMP Gi->cAMP Release Inhibited Neurotransmitter Release cAMP->Release Drug Cipralisant (GT-2331) Drug->H3R Antagonism Block Restored Neurotransmitter Release Drug->Block Net In Vivo Effect

Caption: Mechanism of action for Cipralisant (GT-2331) blocking the H3 auto-receptor.

PART 7: References
  • Title: Design, Synthesis, and Structure−Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: 1

  • Title: Cipralisant (free base) | CAS# 213027-19-1 | Histamine H3 receptor ligand Source: MedKoo Biosciences URL: 3

  • Title: Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis) URL: 2

  • Title: Experimental Studies Indicate That ST-2223, the Antagonist of Histamine H3 and Dopamine D2/D3 Receptors, Restores Social Deficits and Neurotransmission Dysregulation in Mouse Model of Autism Source: MDPI (International Journal of Molecular Sciences) URL: 4

Sources

Preventing thermal degradation of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are working with a highly specialized molecular architecture. The compound 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole presents unique storage challenges due to the stereoelectronic tension between its functional groups.

This guide is designed to move beyond basic storage instructions. Here, we dissect the mechanistic causality of its thermal degradation, provide targeted troubleshooting FAQs, and establish self-validating protocols to ensure absolute scientific integrity during long-term storage.

Mechanistic Causality: The "Why" Behind the Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The compound contains three critical moieties, each with distinct thermal and chemical sensitivities:

  • The Cyclopropyl-Alkyne Conjugation: The strain energy of the cyclopropyl ring (~27.5 kcal/mol), coupled with the adjacent alkyne, creates a highly reactive system. Under thermal stress or in the presence of trace radical/cationic initiators, alkynyl cyclopropanes readily undergo ring-opening rearrangements to form stable 1,2-dienes (allenes) or undergo ring expansion to cyclobutenes[1][2].

  • The 3H-Imidazole Ring: While isolated imidazoles exhibit moderate thermal stability (often stable up to 200°C in inert conditions), they are highly hygroscopic[3]. Moisture absorption leads to localized hydrolysis, and in the presence of atmospheric oxygen, the electron-rich ring is susceptible to oxidative degradation[3].

  • The Alkyne Tail (5,5-dimethylhex-1-ynyl): Although the bulky tert-butyl group (5,5-dimethyl) provides steric shielding that prevents terminal alkyne homocoupling, the internal alkyne remains susceptible to oligomerization if thermal stress initiates radical formation[4].

DegradationPathways API 4-[2-(5,5-dimethylhex-1-ynyl) cyclopropyl]-3H-imidazole Thermal Thermal Stress (>25°C) API->Thermal Moisture Moisture & Oxygen API->Moisture Trace Trace Metals / Acids API->Trace Allene Cyclopropyl Ring-Opening (Allene Formation) Thermal->Allene Strain Relief Cyclobutene Ring Expansion (Cyclobutene) Thermal->Cyclobutene Hydrolysis Imidazole Hydrolysis & Oxidation Moisture->Hydrolysis Hygroscopic Absorption Trace->Cyclobutene Catalytic Rearrangement

Mechanistic pathways of thermal and chemical degradation for the target API.

Troubleshooting Guide & FAQs

Q1: My batches are turning slightly yellow and showing new NMR peaks in the 4.5–5.5 ppm range after a month at room temperature. What is happening? A1: You are observing the thermal rearrangement of the cyclopropyl alkyne into an allene derivative. The new NMR peaks correspond to the vinylic/allenic protons. Thermal stress provides the activation energy required to relieve the cyclopropyl ring strain, driving the formation of the 1,2-diene[1]. Solution: Immediate transition to sub-zero storage (-20°C) is required.

Q2: I stored the compound at 5°C, but I am still seeing mass loss and baseline drift in my HPLC chromatograms after 3 months. Why? A2: This is a classic symptom of moisture-induced degradation. The 3H-imidazole ring is hygroscopic. Even at 5°C, if the headspace of your storage vial contains ambient air, condensation can occur. This localized moisture facilitates the hydrolytic cleavage of the imidazole ring[3]. Solution: You must lyophilize the compound to <0.5% moisture and purge the vial headspace with Argon before sealing.

Q3: How do I establish a shelf-life that complies with regulatory standards? A3: You must follow the ICH Q1A(R2) guidelines for long-term storage of Active Pharmaceutical Ingredients (APIs). For a drug substance intended for storage at -20°C, you must conduct long-term testing at -20°C ± 5°C for a minimum of 12 months, and accelerated testing at 5°C ± 3°C or 25°C/60% RH for 6 months[5].

Self-Validating Experimental Protocols

To guarantee the integrity of your compound, do not rely on passive storage. Implement the following self-validating workflow. A protocol is "self-validating" when it includes built-in analytical checkpoints that confirm the success of the previous step before proceeding.

Protocol: Inert Cold-Chain Aliquoting & Storage

Step 1: Purity & Moisture Baseline Validation

  • Action: Analyze the freshly synthesized batch via HPLC-UV (target >99.5% purity) and Karl Fischer (KF) titration.

  • Validation Check: The protocol halts unless KF titration confirms residual moisture is <0.5%. If >0.5%, re-lyophilize the batch for 24 hours at -50°C under high vacuum (<10 mTorr).

Step 2: Actinic Protection & Aliquoting

  • Action: Transfer the dry powder into pre-weighed, sterile, amber glass vials (Type I borosilicate) to prevent UV-induced radical initiation of the alkyne[4].

  • Causality: Bulk storage requires repeated freeze-thaw cycles, which introduces condensation. Single-use aliquots eliminate this variable.

Step 3: Argon Displacement (Headspace Management)

  • Action: Place the open vials in a glove box or use a Schlenk line. Purge the headspace with 99.999% Argon for 30 seconds.

  • Causality: Argon is heavier than nitrogen and effectively displaces oxygen and atmospheric moisture, neutralizing the imidazole's hygroscopic vulnerabilities[3].

Step 4: Crimp Sealing and Controlled Storage

  • Action: Seal with PTFE-lined aluminum crimp caps. Store the primary batch at -20°C ± 5°C[5].

  • Validation Check: Place one "sentinel" vial at 25°C for 30 days. Analyze this sentinel via HPLC. If degradation >1% is observed, it validates that the compound is inherently unstable at room temperature, confirming the necessity of the -20°C cold chain.

StorageProtocol Start 1. Baseline Analysis (HPLC & KF Titration) Decision Moisture < 0.5%? Start->Decision Lyo Lyophilization (-50°C, <10 mTorr) Decision->Lyo No Aliquot 2. Aliquot into Amber Vials Decision->Aliquot Yes Lyo->Start Argon 3. Argon Purge (Displace O2/H2O) Aliquot->Argon Store 4. Seal & Store (-20°C) Argon->Store

Self-validating workflow for the preparation and long-term storage of the API.

Quantitative Data: ICH Stability Matrix

The following table summarizes the required testing frequency and acceptable variance for this specific compound, synthesized from ICH Q1A(R2) regulatory standards[5] and empirical thermal behavior of cyclopropyl alkynes[1].

Storage ConditionPurposeTemp / HumidityTesting Frequency (Months)Acceptance Criteria (HPLC)
Long-Term Shelf-life establishment-20°C ± 5°C0, 3, 6, 9, 12, 18, 24 98.0% parent API
Accelerated Excursion profiling5°C ± 3°C0, 1, 3, 6 95.0% parent API
Stress (Thermal) Forced degradation40°C / 75% RH0, 0.5, 1 (Stop at 10-30% loss)Identification of allene/hydrolysis degradants
Stress (Photolytic) Light sensitivityAmbient (1.2M lux hrs)End of exposureAssess UV-induced alkyne oligomerization

Note: If significant change (defined as >5% degradation or failure to meet specifications) occurs during the 5°C accelerated testing within 3 months, the effect of short-term temperature excursions during shipping must be formally addressed[5].

References

  • Q1A(R2)
  • Kanto Chemical Co., Inc.
  • The Journal of Organic Chemistry - ACS Publications.
  • National Institutes of Health (NIH) / PMC.
  • National Institutes of Health (NIH) / PMC.

Sources

Reducing non-specific binding of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole in radioligand assays

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Troubleshooting Non-Specific Binding (NSB) for 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole

Welcome to the Assay Support Center. This guide is designed for assay developers and pharmacologists working with highly lipophilic imidazole-based ligands. Specifically, we address the unique challenges of using 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole —widely known in clinical development as the potent Histamine H3 Receptor (H3R) antagonist/inverse agonist Cipralisant (GT-2331) [1].

While the (1S,2S) active enantiomer of this compound exhibits sub-nanomolar affinity for the H3R[1], its structural features make it notoriously "sticky" in in vitro assays. This guide provides field-proven, self-validating methodologies to isolate true receptor-specific signals from background noise.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole exhibit such exceptionally high non-specific binding (NSB)? A: The causality lies in the molecule's biphasic physicochemical properties. The 5,5-dimethylhex-1-ynyl and cyclopropyl moieties render the compound highly lipophilic (high LogP). This drives the ligand to partition into lipid bilayers and adhere to hydrophobic plastic surfaces, causing ligand depletion. Simultaneously, the 3H-imidazole ring is basic and protonates at physiological pH. This positively charged headgroup interacts electrostatically with negatively charged silanol groups on standard glass fiber filters, leading to massive background signal during radioligand harvesting.

Q2: My glass fiber filters are trapping the radioligand even in the absence of cells. How do I fix this? A: You must neutralize the negative charge of the glass fiber filters. Pre-soak your GF/B or GF/C filters in 0.3% Polyethylenimine (PEI) for at least 30 to 60 minutes prior to harvesting[2]. PEI is a highly branched cationic polymer that permanently coats the glass fibers, repelling the protonated imidazole ring of the ligand. Self-Validation Check: Always run a "no-membrane" control well. If your PEI treatment is successful, the radioactivity retained on the filter in the absence of biological membranes will drop to near-background levels.

Q3: How should I modify my assay buffer to prevent ligand depletion and plastic adhesion? A: Standard Tris-HCl buffers are insufficient for lipophilic alkynes. You must introduce a "lipid sink" to keep the ligand in solution. Supplement your 50 mM Tris-HCl (pH 7.4) buffer with 0.1% to 0.5% Bovine Serum Albumin (BSA)[2]. BSA binds free lipophilic molecules reversibly, preventing them from adhering to the walls of polystyrene plates while still allowing the ligand to equilibrate with the high-affinity H3R orthosteric site.

Q4: What is the best cold displacer to define true NSB for this compound? A: Do not use unlabeled Cipralisant to displace tritiated Cipralisant, as it will not account for target-specific artifacts. Instead, use a structurally distinct, high-affinity H3R ligand. We recommend using 10 µM Thioperamide or 100 µM Clobenpropit[2][3][4]. These reference ligands will fully occupy the H3R orthosteric site, ensuring that any remaining radioligand signal is strictly non-specific.

Mechanistic Pathways & Workflows

Understanding the pharmacological mechanism of your ligand and the physical mechanics of your assay is critical for troubleshooting.

H3R_Pathway Cipralisant Cipralisant (Inverse Agonist) H3R Histamine H3 Receptor Cipralisant->H3R Binds Gi Gαi/o Protein H3R->Gi Inhibits AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases Neurotransmitter Neurotransmitter Release cAMP->Neurotransmitter Promotes

Caption: Histamine H3 receptor modulation by Cipralisant leading to neurotransmitter release.

Assay_Workflow Prep 1. Preparation 0.3% PEI Filter Soak Buffer 2. Buffer Setup Add 0.1% BSA Prep->Buffer Incubation 3. Incubation Membranes + Ligand Buffer->Incubation Filtration 4. Rapid Filtration Harvest & Wash Incubation->Filtration Detection 5. Detection Scintillation Counting Filtration->Detection

Caption: Step-by-step optimized radioligand filtration assay workflow to minimize NSB.

Quantitative Data Presentation

The table below demonstrates the expected impact of implementing the troubleshooting steps outlined above. By systematically addressing both the electrostatic (PEI) and hydrophobic (BSA) drivers of NSB, the assay's Signal-to-Background (S/B) ratio improves dramatically.

Table 1: Impact of Assay Modifications on Signal-to-Noise in Imidazole Radioligand Binding

Assay ConditionTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Signal-to-Background Ratio
Standard Buffer + Untreated GF/B Filters12,50011,2001,3001.1 : 1 (Unusable)
Standard Buffer + 0.3% PEI Treated Filters6,8004,1002,7001.6 : 1 (Poor)
Buffer with 0.1% BSA + Untreated Filters10,2008,5001,7001.2 : 1 (Poor)
Buffer with 0.1% BSA + 0.3% PEI Filters 5,400 450 4,950 12.0 : 1 (Optimal)

(Note: Representative data illustrating standard optimization trajectories for highly lipophilic H3R radioligands).

Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this step-by-step optimized methodology for your competition binding assays.

Step 1: Material Preparation (The Anti-Adhesion Step)

  • Action: Submerge GF/B or GF/C microplates in 0.3% Polyethylenimine (PEI) in distilled water for 60 minutes at room temperature[2].

  • Causality: Neutralizes the negative silanol groups on the glass fibers, preventing the basic imidazole ring from binding electrostatically.

  • Action: Select low-binding Polypropylene (PP) 96-well plates for the assay incubation. Avoid Polystyrene.

Step 2: Buffer Formulation (The Lipid Sink)

  • Action: Prepare the Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, and 0.1% fatty-acid-free BSA[2].

  • Causality: BSA acts as a carrier protein, keeping the highly lipophilic alkyne-cyclopropyl moiety in solution and preventing it from crashing out or sticking to the PP plate walls.

Step 3: Assay Assembly & Incubation

  • Action: In each well, combine:

    • 150 µL of H3R-expressing membrane homogenate (e.g., 5-10 µg protein/well).

    • 25 µL of the cold competitor (or 10 µM Thioperamide for NSB definition)[2][4].

    • 25 µL of the radioligand (e.g., [3H]-Cipralisant or [3H]-NAMH at ~Kd concentration)[2].

  • Action: Incubate the plate at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

Step 4: Rapid Filtration & Stringent Washing

  • Action: Terminate the assay by rapid vacuum filtration through the PEI-pretreated GF/B plates.

  • Action: Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, supplemented with 0.1% BSA).

  • Causality: The temperature drop to 4°C kinetically freezes the receptor-ligand complex, preventing the ligand from dissociating during the wash steps, while the BSA in the wash buffer actively strips away loosely bound lipophilic molecules from the filter matrix.

Step 5: Scintillation & Analysis

  • Action: Dry the filter plates thoroughly, add 40 µL of microscintillation cocktail per well, and count using a TopCount or MicroBeta liquid scintillation analyzer[2]. Calculate specific binding by subtracting the NSB (Thioperamide wells) from the Total Binding wells.

References
  • An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British Journal of Pharmacology (via PMC).[Link]

  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Publications.[Link]

  • Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology.[Link]

Sources

Technical Support Center: Troubleshooting H3 Receptor Assays with 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility when working with 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (commonly known in the literature as GT-2331 or Cipralisant ).

If your binding affinities ( Ki​ / Kd​ ) are fluctuating, or if your functional assays are yielding contradictory efficacy data (e.g., acting as an agonist in one assay and an antagonist in another), you are not experiencing a technical failure—you are observing the complex, inherent pharmacology of this compound.

This guide is designed to deconstruct the causality behind these inconsistencies and provide self-validating protocols to standardize your workflows.

Part 1: Frequently Asked Questions (The Pharmacology of GT-2331)

Q1: Why does GT-2331 act as a full agonist in my cAMP assay, but as an antagonist in my neurotransmitter release assay? A: GT-2331 is a classic protean agonist and exhibits functional selectivity (biased agonism)[1]. The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) known for its exceptionally high constitutive (basal) activity[2]. GT-2331 stabilizes specific active-state conformations of the H3R. Depending on the stoichiometric ratio of G-proteins in your specific cell line (e.g., native Gi/o​ vs. chimeric Gq/i5​ ) and the assay's amplification cascade, GT-2331 will display differential efficacy[1]. It is not a simple "on/off" switch; its pharmacological classification is strictly dependent on your assay environment.

Q2: Why is my radioligand binding data ( Ki​ ) highly variable between different membrane preparations? A: Variability in binding assays with GT-2331 typically stems from two factors:

  • Lipophilicity and Non-Specific Binding (NSB): The 5,5-dimethylhex-1-ynyl and cyclopropyl moieties make GT-2331 highly lipophilic. Without proper blocking agents (like BSA) or filter pre-treatment, the compound adheres to plasticware and glass fiber filters, artificially depleting the free ligand concentration and skewing the Ki​ .

  • Receptor State Equilibrium: Because GT-2331 has differential affinity for the active ( R∗ ) versus inactive ( R ) states of the receptor, variations in the amount of endogenous GTP or coupled G-proteins in your membrane prep will shift the R/R∗ ratio, directly altering the measured binding affinity.

Part 2: Quantitative Data Summary

To understand the shifting nature of GT-2331, review the following table summarizing its context-dependent efficacy. You must align your expected results with the specific signaling pathway you are measuring.

Assay System / ReadoutPrimary G-Protein CouplingGT-2331 Efficacy ( Emax​ )Pharmacological Classification
cAMP Inhibition (Recombinant HEK293) Gi/o​ (Native)~95-100%Full Agonist[1]
[ 35 S]GTP γ S Binding (Membranes) Gi/o​ (Native)~40-60%Partial Agonist[1]
Ca 2+ Mobilization (Co-expressed Chimera) Gq/i5​ (Chimeric)~85-100%Full Agonist[1]
Neurotransmitter Release (Guinea Pig Ileum) Gi/o​ (Native)~0-5%Antagonist[3]

Part 3: Visualizing the Logic

Functional Selectivity Pathway

The following diagram illustrates how GT-2331 stabilizes distinct receptor conformations, leading to divergent downstream readouts.

Pathway GT2331 GT-2331 (Cipralisant) H3R Histamine H3 Receptor (High Constitutive Activity) GT2331->H3R Binds Gi Gi/o Coupling (Native) H3R->Gi Stabilizes Active State 1 Gq Gq/i5 Coupling (Chimeric/Recombinant) H3R->Gq Stabilizes Active State 2 cAMP cAMP Inhibition (Full Agonist Profile) Gi->cAMP NT Neurotransmitter Release (Antagonist Profile) Gi->NT Ca2 Ca2+ Mobilization (Partial/Weak Agonist) Gq->Ca2

Figure 1: Functional selectivity and protean agonism of GT-2331 at the H3 receptor.

Troubleshooting Workflow

Use this logic tree to diagnose and resolve inconsistent assay data.

Workflow Issue Inconsistent Binding/Functional Data Branch1 Variable Ki/Kd Issue->Branch1 Branch2 High Background (NSB) Issue->Branch2 Branch3 Shifting Efficacy (Emax) Issue->Branch3 Sol1 Standardize Ions (100mM NaCl, 10mM MgCl2) Branch1->Sol1 Stabilize R/R* State Sol2 Optimize Wash Buffer (Add 0.1% BSA, PEI soak) Branch2->Sol2 Reduce Lipophilic Binding Sol3 Control Receptor Expression (Bmax) & G-Protein Ratio Branch3->Sol3 Fix Constitutive Activity

Figure 2: Troubleshooting logic tree for resolving GT-2331 assay inconsistencies.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, your assays must be designed to force the H3 receptor into a uniform state prior to the introduction of GT-2331.

Protocol A: Optimized [ 3 H]-N- α -Methylhistamine Competition Binding Assay

Purpose: To determine a highly reproducible Ki​ for GT-2331 by standardizing the G-protein coupling state and minimizing lipophilic depletion.

Materials & Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl 2​ , 100 mM NaCl. (Causality: Na + ions allosterically stabilize the inactive state of the GPCR, creating a uniform baseline for ligand binding[4].)

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.1% Protease-free BSA. (Causality: BSA acts as a lipid sink, preventing GT-2331 from adhering to the microplate walls.)

  • Radioligand: [ 3 H]-N- α -Methylhistamine (1-2 nM final concentration)[5].

  • Filters: Unifilter-96 GF/C, pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour at 4°C.

Step-by-Step Methodology:

  • Membrane Preparation: Dilute recombinant human H3R membranes to 10-15 µ g/well in Assay Buffer. Keep strictly on ice to prevent receptor degradation[5].

  • Ligand Preparation: Prepare a 10-point serial dilution of GT-2331 (from 10 −5 M to 10 −11 M) in Assay Buffer containing 0.1% BSA.

  • Self-Validation Controls: Include 10 µM Clobenpropit (reference inverse agonist) to define Non-Specific Binding (NSB), and a vehicle control (Total Binding).

  • Incubation: Combine 50 µL radioligand, 50 µL GT-2331 dilution, and 100 µL membrane suspension in a 96-well plate. Incubate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Termination: Rapidly filter the reaction through the PEI-soaked GF/C plates using a cell harvester. Wash 4x with 500 µL ice-cold Wash Buffer.

  • Detection: Dry the filters at 50°C for 30 minutes, add 40 µL scintillation cocktail, and read on a Microbeta or TopCount counter[5].

Protocol B: Optimized[ 35 S]GTP γ S Binding Assay

Purpose: To accurately measure the partial agonist efficacy of GT-2331 without interference from basal constitutive activity.

Materials & Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl 2​ , 10 µg/mL Saponin[4]. (Causality: Saponin permeabilizes the membrane vesicles, allowing free access of GDP and GTP γ S to the intracellular G-protein interface[4].)

  • GDP: 3 µM final concentration. (Causality: H3R has high constitutive activity. 3 µM GDP is required to suppress basal[ 35 S]GTP γ S binding, widening the assay window to accurately detect GT-2331's partial agonism[4].)

Step-by-Step Methodology:

  • GDP Pre-loading: Mix 5-10 µg of H3R membranes per well with Assay Buffer containing 3 µM GDP. Incubate on ice for 15 minutes.

  • Ligand Addition: Dispense GT-2331 dose-response dilutions into a 96-well V-bottom plate. Add the GDP-loaded membranes.

  • Self-Validation Controls: Include 1 µM Imetit (reference full agonist) to define Emax​ (100% activation) and 10 µM Thioperamide (reference inverse agonist) to observe basal suppression[4].

  • Reaction Initiation: Add 0.1 nM [ 35 S]GTP γ S to all wells. Incubate at 30°C for 30 minutes.

  • Termination & Reading: Filter through GF/B filters (no PEI required here as the readout is radiolabeled nucleotide, not lipophilic ligand), wash 3x with ice-cold 50 mM Tris-HCl, dry, and count radioactivity.

References

  • [4] Singh JK, Maniyar RC, Shirsath VS (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Biochem Anal Biochem 1:114. Available at: [Link]

  • [3] Tedford CE, et al. (1998). High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models. Eur J Pharmacol. 351(3):307-11. Available at: [Link]

  • [1] Krueger KM, et al. (2005). G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations. J Pharmacol Exp Ther. 314(1):271-81. Available at: [Link]

  • [2] Arrang JM, Morisset S, Gbahou F (2007). Constitutive activity of the histamine H3 receptor. Trends Pharmacol Sci 28: 350-357. Available at: [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: Cipralisant (GT-2331) vs. Thioperamide as Histamine H3 Receptor Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Histamine H3 receptor (H3R) is a constitutively active, Gi/o-coupled autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. Modulating this receptor is a primary pharmacological strategy for treating cognitive dysfunctions, hypersomnia, and epilepsy.

This guide provides an objective, data-driven comparison between Thioperamide , the first-generation prototype H3 inverse agonist[1], and 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (widely known by its 1H-tautomer standard nomenclature as Cipralisant or GT-2331 ), a highly advanced, structurally constrained modulator[2][3].

Structural Evolution and Mechanistic Divergence

The transition from Thioperamide to Cipralisant represents a paradigm shift in medicinal chemistry, specifically aimed at eliminating off-target toxicities while enhancing receptor affinity and functional nuance.

Thioperamide: The First-Generation Prototype

Thioperamide consists of an imidazole ring linked to a piperidinecarbothioamide (thiourea) moiety.

  • Mechanistic Causality: While the thiourea group drives high-affinity binding to the H3R, it is inherently problematic. The thiourea-imidazole combination coordinates with the heme iron of Cytochrome P450 (CYP450) enzymes, yielding Type II difference absorption spectra and inhibiting adrenal steroidogenesis[4]. Furthermore, Thioperamide acts as a potent inverse agonist at the H4 receptor, limiting its utility as a selective probe.

Cipralisant (GT-2331): The Acetylene-Cyclopropyl Innovation

To bypass thiourea-dependent toxicity, Cipralisant utilizes an appropriately positioned nonpolar acetylene spacer and a trans-cyclopropane ring[5]. (Note: While queried as a 3H-imidazole, it rapidly tautomerizes and is universally characterized in literature as a 1H-imidazole).

  • Mechanistic Causality: The trans-cyclopropane ring acts as a conformational restrictor. By "freezing" the rotation between the imidazole headgroup and the hydrophobic tail, the molecule is locked into its bioactive conformation. This drastically reduces the entropic penalty of binding, yielding sub-nanomolar affinity (Ki ~ 0.18 nM for the active enantiomer)[5]. Notably, rigorous multigram synthesis reassessments confirmed the absolute configuration of the most potent enantiomer is actually (1S,2S), correcting earlier literature that assumed (1R,2R)[3].

  • Protean Agonism: Unlike Thioperamide's strict inverse agonism, Cipralisant exhibits functional selectivity (protean agonism). In highly constitutively active recombinant systems, it acts as a full agonist on adenylyl cyclase inhibition, but behaves as a potent antagonist in vivo (e.g., blocking R-α-methylhistamine-induced water intake)[2].

H3R_Signaling Thio Thioperamide (Inverse Agonist) H3R H3 Receptor (Constitutive Activity) Thio->H3R Inhibits Basal Activity Cip Cipralisant (Protean Agonist) Cip->H3R Context-Dependent Modulation Gi Gi/o Protein H3R->Gi Activates cAMP cAMP Production Gi->cAMP Inhibits

Fig 1. Differential modulation of the Gi/o-coupled H3 receptor pathway by Thioperamide and Cipralisant.

Comparative Pharmacological Profile

The following table synthesizes the quantitative pharmacological data for both compounds, highlighting the superiority of Cipralisant in affinity and selectivity.

ParameterThioperamideCipralisant (GT-2331)
Chemical Scaffold Thiourea-imidazoleAcetylene-cyclopropyl-imidazole
H3R Affinity (Ki) ~ 4.3 nM (Rat brain)~ 0.18 nM (1S,2S enantiomer)
Primary Mechanism Inverse Agonist / AntagonistProtean Agonist (Functional Selectivity)
H4R Cross-Reactivity High (Inverse Agonist)Negligible
CYP450 Interaction High (Ki ~ 0.33 µM for microsomal binding)None (Non-thiourea derivative)
BBB Permeability High (Log K ~ 2.06 for cerebral phospholipids)High (Highly lipophilic tail)
In Vivo Efficacy Increases brain histamine releaseBlocks agonist-induced behavioral responses

Self-Validating Experimental Methodologies

To objectively validate the affinity and functional efficacy of these compounds, researchers must employ orthogonal assays. The protocols below are designed as self-validating systems, ensuring that artifacts are internally controlled.

Protocol A: Radioligand Displacement Assay ([³H]-R-α-Methylhistamine)

This assay determines the binding affinity (Ki) of the compounds at the H3 receptor.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]-R-α-methylhistamine (final concentration ~1 nM), and 50 µL of the test compound (Thioperamide or Cipralisant) at varying concentrations ( 10−11 to 10−5 M).

  • Self-Validation Control (Non-Specific Binding): Dedicate control wells containing 10 µM unlabeled Thioperamide. Causality: This saturates all specific H3 sites. Any remaining radioactive signal in these wells is strictly non-specific lipid/plate binding, which must be subtracted from total binding to calculate specific binding.

  • Filtration & Detection: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Assay_Workflow Membrane 1. Membrane Prep (Rat Cortex) Incubate 2. Radioligand Incubation Membrane->Incubate Filter 3. Rapid Filtration (GF/B) Incubate->Filter Scint 4. Scintillation Counting Filter->Scint Data 5. Cheng-Prusoff Analysis Scint->Data

Fig 2. Step-by-step workflow for the [3H]-radioligand displacement assay to determine binding affinity.

Protocol B: Functional [³⁵S]GTPγS Binding Assay

Because Cipralisant is a protean agonist, binding affinity alone is insufficient. This functional assay measures the direct activation of Gi/o proteins to distinguish between inverse agonism and partial agonism.

  • GDP Loading: Pre-incubate recombinant H3R-expressing membranes with 10 µM GDP for 15 minutes. Causality: GDP forces the G-proteins into an inactive state, lowering the basal noise floor and amplifying the signal window for detecting constitutive activity.

  • Reaction Assembly: Add [³⁵S]GTPγS (0.1 nM) and the test compound.

  • Validation Matrix:

    • Baseline: Vehicle only (measures constitutive activity).

    • Inverse Agonist Control: Thioperamide (should decrease[³⁵S]GTPγS binding below baseline).

    • Test: Cipralisant (will show a partial increase in [³⁵S]GTPγS binding in highly coupled recombinant systems, validating its protean nature).

  • Termination: Filter through GF/B filters, wash, and quantify via scintillation counting.

References

  • Arrang, J. M., et al. "Highly Potent and Selective Ligands for Histamine H3-receptors." Nature, vol. 327, 1987, pp. 117-123.[Link]

  • Ali, S. M., et al. "Design, synthesis, and structure-activity relationships of acetylene-based histamine H3 receptor antagonists." Journal of Medicinal Chemistry, vol. 42, no. 5, 1999, pp. 903-909.[Link]

  • Liu, H., et al. "An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration." The Journal of Organic Chemistry, vol. 69, no. 1, 2004, pp. 192-194.[Link]

  • Esbenshade, T. A., et al. "Detailed pharmacological characterization of GT-2331 for the rat histamine H3 receptor." Pharmacology Biochemistry and Behavior, vol. 82, no. 3, 2005, pp. 508-515.[Link]

  • Leurs, R., et al. "H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450." British Journal of Pharmacology, vol. 107, no. 1, 1992, pp. 161-164. [Link]

Sources

Efficacy Validation of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole at Recombinant Human H3 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (specifically its active (1S,2S) enantiomer, widely known as Cipralisant or GT-2331) is a highly potent ligand targeting the histamine H3 receptor (H3R)[1]. Originally classified as a selective H3R antagonist based on early native tissue assays, subsequent rigorous evaluations in recombinant human H3 receptor (hH3R) systems revealed a complex, functionally selective profile[2]. This guide provides a comprehensive framework for validating the efficacy of GT-2331, contrasting its "protean" agonism with classic H3R alternatives.

Mechanistic Causality: Unmasking Functional Selectivity in Recombinant Systems

When evaluating H3R ligands, the choice of expression system fundamentally dictates the observed pharmacology. Native tissues often possess low receptor reserve and high endogenous histamine tone, which biases functional readouts toward antagonism. Conversely, recombinant systems (such as HEK-293 cells stably transfected with hH3R) allow researchers to isolate the receptor, control expression density, and manipulate specific G-protein coupling[3].

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. In recombinant systems with high constitutive activity, GT-2331 exhibits "protean" agonism—acting as a full agonist in cAMP inhibition assays but only as a partial agonist in [35S]GTPγS binding assays[2][3]. This divergence is caused by heterogeneous active-state receptor conformations that differentially recruit specific G-protein subtypes, a phenomenon that cannot be accurately mapped in native tissue alone[3].

Pathway Ligand GT-2331 (Protean Agonist) H3R Human H3 Receptor (Recombinant) Ligand->H3R Binds (Ki ~0.18 nM) Gi Gαi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GTP [35S]GTPγS Binding (Partial Activation) Gi->GTP Measurable Readout cAMP cAMP Levels (Decreased) AC->cAMP Reduces

H3R signaling pathway showing GT-2331 mediated Gi/o activation and cAMP reduction.

Comparative Efficacy Profiling

To objectively benchmark the performance of GT-2331, it must be compared against established reference ligands across multiple functional readouts. The table below summarizes the quantitative data demonstrating how GT-2331 matches the affinity of classic agonists while displaying pathway-dependent efficacy.

LigandPharmacological ClasshH3R Affinity ( Ki​ , nM)cAMP Inhibition ( Emax​ , %) [35S]GTPγS Binding ( Emax​ , %)
GT-2331 Protean Agonist0.18 ± 0.04~100% (Full)~40-60% (Partial)
R-α-methylhistamine Full Agonist0.5 - 1.0100%100%
Imetit Full Agonist0.3 - 0.8100%~95%
Thioperamide Inverse Agonist10 - 150% (Blocks agonist)< 0% (Inverse)

Note: Emax values are normalized to the maximal response elicited by the reference full agonist R-α-methylhistamine in recombinant hH3R systems.

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific biochemical constraints to isolate the variable of interest and prevent false positives.

Workflow Start Recombinant hH3R Membrane Prep Assay1 1. Radioligand Binding ([3H]N-α-methylhistamine) Start->Assay1 Assay2 2. [35S]GTPγS Binding (G-protein Activation) Start->Assay2 Assay3 3. cAMP Accumulation (Forskolin-stimulated) Start->Assay3 Data1 Determine Ki (Affinity) Assay1->Data1 Data2 Determine Emax/EC50 (Partial Agonism) Assay2->Data2 Data3 Determine Emax/EC50 (Full Agonism) Assay3->Data3

Experimental workflow for validating GT-2331 efficacy at recombinant human H3 receptors.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Causality Check: This assay measures direct receptor affinity ( Ki​ ) independent of downstream G-protein coupling.

  • Membrane Preparation : Harvest HEK-293 cells stably expressing hH3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to prevent proteolytic receptor degradation.

  • Incubation : Incubate 10-20 µg of membrane protein with 0.5 nM [3H]N -α-methylhistamine and varying concentrations of GT-2331 ( 10−11 to 10−5 M) for 60 minutes at 25°C.

  • Self-Validation (Non-Specific Binding) : Include a parallel control well utilizing 10 µM Thioperamide. This saturates all specific H3R sites, ensuring the remaining radioactive signal is purely non-specific lipid or plate binding, allowing for accurate baseline subtraction.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.3% polyethylenimine to neutralize charge and reduce non-specific binding). Quantify radioactivity via liquid scintillation counting.

Protocol 2: [35S]GTPγS Binding Assay (G-Protein Activation)

Causality Check: Measures the first step of GPCR signal transduction—the exchange of GDP for GTP on the Gα subunit.

  • Reaction Setup : Dilute membranes in an assay buffer containing 25 mM HEPES, 100 mM NaCl, and 5 mM MgCl2 (pH 7.4). Mg2+ is critical as it is an obligate cofactor for G-protein nucleotide exchange.

  • Self-Validation (GDP Lock) : Add 5 µM GDP to the buffer. This forces basal, unliganded G-proteins into the inactive state, drastically lowering the background signal and ensuring that any [35S]GTPγS incorporation measured is strictly agonist-driven[3].

  • Ligand Addition : Add 0.5 nM [35S]GTPγS and GT-2331. Incubate for 30 minutes at 30°C.

  • Quantification : Filter, wash rapidly, and calculate the Emax​ relative to the maximal response elicited by 1 µM R-α-methylhistamine.

Protocol 3: cAMP Accumulation Assay (Functional Efficacy)

Causality Check: Quantifies the downstream functional consequence of Gαi/o activation (inhibition of adenylyl cyclase).

  • Cell Preparation : Seed hH3R-expressing cells in 96-well microplates.

  • Self-Validation (Signal Windowing) : Pre-incubate cells with 500 µM IBMX (a broad-spectrum phosphodiesterase inhibitor) to prevent premature cAMP degradation. Subsequently, stimulate the cells with 10 µM Forskolin. Forskolin directly activates adenylyl cyclase, artificially raising the intracellular cAMP "floor." Without this critical step, Gi-mediated inhibition would be undetectable against the already low basal cAMP levels[3].

  • Agonist Challenge : Add GT-2331 and incubate for 20 minutes.

  • Detection : Lyse the cells and measure cAMP levels using a TR-FRET or ELISA-based cAMP detection kit.

Sources

4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole versus Pitolisant in preclinical cognitive impairment models

Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical Evaluation of Histamine H3 Receptor Modulators in Cognitive Impairment: Cipralisant vs. Pitolisant

Introduction & Mechanistic Overview

Histamine H3 receptors (H3R) are primarily expressed in the central nervous system, functioning as presynaptic autoreceptors and heteroreceptors. By inhibiting the release of histamine, acetylcholine (ACh), dopamine, and norepinephrine, H3R activation dampens cortical excitability. Conversely, H3R antagonists and inverse agonists disinhibit these pathways, making them highly attractive targets for treating cognitive impairment associated with Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD)[1] (1).

This guide provides a rigorous preclinical comparison between two distinct H3R modulators:

  • Cipralisant (4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole, also known as GT-2331): An early-generation, imidazole-based ligand characterized by functional selectivity (protean agonism)[2] (2).

  • Pitolisant : A first-in-class, non-imidazole H3R inverse agonist/antagonist, which successfully translated from preclinical cognition models to clinical approval[1] (1).

Pharmacological Profiles & Receptor Kinetics

To understand the divergence in their clinical trajectories, we must first examine their receptor kinetics.

Cipralisant exhibits a highly complex pharmacological profile. In recombinant systems, it acts as a full agonist for adenylyl cyclase inhibition and a partial agonist for [35S]GTPγS binding[3] (3). However, in vivo, it functions as a potent antagonist, effectively blocking agonist-induced responses (e.g., R-α-methylhistamine-induced drinking)[3]. Its high affinity for the rat H3R ( Ki​=0.47 nM) made it a valuable preclinical tool, but its functional selectivity complicates dose-response predictability[4] (4).

Pitolisant , conversely, acts as a pure competitive antagonist and inverse agonist ( Ki​≈0.15–5 nM at human H3R; 17 nM at rat H3R)[1] (1). By stabilizing the inactive state of the H3R, Pitolisant consistently elevates extracellular histamine and ACh levels without the pathway-dependent variability seen with Cipralisant.

H3R_Signaling H3R Histamine H3 Receptor (Presynaptic) Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca Voltage-Gated Ca2+ Channels Gi->Ca Inhibits Ca2+ Influx cAMP cAMP Production AC->cAMP Decreases Release Neurotransmitter Release (Histamine, ACh, DA) Ca->Release Reduced Exocytosis Pitolisant Pitolisant (Inverse Agonist) Pitolisant->H3R Blocks/Reverses Effect H3R Blockade (by Pitolisant) Restores Ca2+ Influx & Increases NT Release Pitolisant->Effect Cipralisant Cipralisant (Protean Agonist) Cipralisant->H3R Pathway-Dependent

Diagram 1: H3R signaling pathway and differential modulation by Pitolisant and Cipralisant.

Preclinical Cognitive Impairment Models: Causality & Selection

Selecting the correct in vivo model is critical for validating H3R modulators.

Why Spontaneously Hypertensive Rat (SHR) Pups for Cipralisant? The SHR model is a validated phenotypic model for ADHD and cognitive impairment, characterized by inherent catecholamine dysregulation. Cipralisant was evaluated in SHR pups using a repeated acquisition avoidance task to measure its ability to rescue genetic attention and cognitive deficits[5] (5).

Why Scopolamine-Induced Amnesia for Pitolisant? Scopolamine is a muscarinic ACh receptor antagonist that acutely disrupts memory consolidation, mimicking the cholinergic deficits seen in Alzheimer's disease and schizophrenia. Pitolisant's efficacy in this model directly validates its mechanism as an H3 heteroreceptor antagonist, which disinhibits cortical ACh release to overcome the scopolamine blockade[6] (6).

Step-by-Step Experimental Protocols

Protocol 1: Repeated Acquisition Avoidance Task (Cipralisant Evaluation) Self-Validating Principle: This protocol uses an internal control (Trial 1 vs. Trial 5) to measure the acquisition rate of avoidance behavior.

  • Subject Preparation: Habituate male SHR pups (20–24 days old) to the testing room for 1 hour prior to the experiment.

  • Dosing: Administer Cipralisant (1 mg/kg, s.c.) or vehicle 30 minutes prior to the first training trial[5] (5).

  • Apparatus Setup: Use a two-compartment chamber (one brightly lit, one darkened) equipped with a grid floor connected to a shock generator.

  • Training Trials (Acquisition):

    • Place the pup in the brightly lit compartment.

    • Record the latency to enter the darkened compartment.

    • Upon entry, immediately deliver a mild footshock (0.1 mA, 1 s duration).

    • Remove the pup and return it to its home cage for a 1-minute inter-trial interval.

  • Repeated Testing: Repeat the process for a total of 5 trials.

  • Data Analysis: Calculate the increase in transfer latency across trials. A significant delay in entering the dark compartment indicates successful cognitive acquisition and memory retention.

Protocol 2: Two-Trial Object Recognition Test with Scopolamine (Pitolisant Evaluation) Self-Validating Principle: Relies on the natural rodent propensity to explore novel objects; scopolamine abolishes this, creating a baseline deficit to rescue.

  • Habituation: Allow C57BL/6J mice to freely explore an empty open-field arena for 10 minutes on two consecutive days.

  • Deficit Induction & Dosing: Administer Scopolamine (1 mg/kg, i.p.) to induce amnesia. Co-administer Pitolisant (10–20 mg/kg, p.o.) or vehicle 60 minutes prior to the training phase[6] (6).

  • Training Phase (T1): Place two identical objects in the arena. Allow the mouse to explore for 3 minutes. Record total exploration time.

  • Retention Interval: Return the mouse to its home cage for 3 hours.

  • Testing Phase (T2): Replace one familiar object with a novel object. Allow 3 minutes of exploration.

  • Data Analysis: Calculate the Discrimination Index (DI): DI=(TimeNovel​−TimeFamiliar​)/TotalTime . A DI significantly greater than 0 indicates rescued episodic-like memory.

Workflow Habituation 1. Habituation (Handling & Arena) Dosing 2. Dosing (Cipralisant or Pitolisant) Habituation->Dosing Induction 3. Deficit Induction (Scopolamine or Genetic SHR) Dosing->Induction Training 4. Training Trial (Object/Avoidance) Induction->Training Testing 5. Retention Test (Acquisition/Novelty) Training->Testing Analysis 6. Data Analysis (Latency or DI) Testing->Analysis

Diagram 2: Experimental workflow for evaluating H3R modulators in cognitive impairment models.

Comparative Efficacy & Data Presentation

The following table synthesizes the quantitative and qualitative outcomes of both compounds across their respective preclinical models.

ParameterCipralisant (GT-2331)Pitolisant (Wakix)
Chemical Class Imidazole-basedNon-imidazole
H3R Affinity ( Ki​ ) 0.47 nM (Rat)0.15–5 nM (Human); 17 nM (Rat)
Functional Profile Protean Agonist / In vivo AntagonistInverse Agonist / Antagonist
Primary Preclinical Model Repeated Acquisition Avoidance (SHR Pups)Object Recognition Test (Scopolamine)
Effective Dose 1 mg/kg (s.c.)10–20 mg/kg (p.o.)
Behavioral Outcome Dose-dependently enhanced avoidance acquisition (improved attention/memory)Restored Discrimination Index (DI); mitigated scopolamine-induced amnesia
Translational Status Halted in Phase II (ADHD) due to complex pharmacologyApproved (Narcolepsy); Phase III (Cognitive Impairment in Schizophrenia)

Translational Insights: Why Did Pitolisant Succeed?

The divergence in the clinical fate of these two compounds highlights a crucial lesson in drug development. Cipralisant, despite being one of the most potent H3R antagonists reported (with a highly rigid trans-cyclopropane ring optimizing its hydrophobic domain)[7] (7), suffered from the inherent liabilities of imidazole-based ligands. These include interactions with cytochrome P450 enzymes and complex functional selectivity (acting as an agonist at certain G-protein coupled pathways while antagonizing others)[2] (2).

Pitolisant was rationally designed as a non-imidazole compound to circumvent these pharmacokinetic liabilities. Its pure inverse agonism ensures a predictable, dose-dependent increase in cortical neurotransmitter release without the confounding variables of protean agonism, ultimately allowing it to cross the translational gap from preclinical cognitive models to clinical approval.

References

  • [2] Cipralisant - Wikipedia. wikipedia.org. 2

  • [7] Design, synthesis, and structure-activity relationships of acetylene-based histamine H3 receptor antagonists. ebi.ac.uk. 7

  • [1] Pitolisant hydrochloride. Histamine H(3) receptor inverse agonist. portico.org. 1

  • [6] Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment. frontiersin.org. 6

  • [3] Detailed pharmacological characterization of GT-2331 for the rat histamine H3 receptor. nih.gov.3

  • [4] Cipralisant (GT-2331) | Histamine H3 Receptor Modulator. medchemexpress.com.4

  • [5] Effects of histamine H(3) receptor ligands GT-2331 and ciproxifan in a repeated acquisition avoidance response in the spontaneously hypertensive rat pup. nih.gov. 5

Sources

Assessing the cross-reactivity of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole against histamine H4 receptors

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Cross-Reactivity of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (Cipralisant) Against Histamine H4 Receptors: A Comparative Guide

Executive Summary

The compound 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (widely known in pharmacological literature as Cipralisant or GT-2331) is a highly potent ligand originally developed as a selective histamine H3 receptor (H3R) antagonist and inverse agonist[1]. However, the subsequent discovery of the histamine H4 receptor (H4R) revealed a significant pharmacological challenge: H3R and H4R share approximately 37% overall sequence identity and up to 58% homology in their transmembrane domains[2].

Because Cipralisant contains an imidazole ring—a structural motif that mimics endogenous histamine and forms critical hydrogen bonds with conserved aspartate and glutamate residues in both receptors—it exhibits inherent cross-reactivity[2][3]. This guide provides drug development professionals with a comparative framework and self-validating experimental methodologies to accurately quantify the H4R cross-reactivity of Cipralisant.

Mechanistic Causality: Why Imidazole Ligands Cross-React

Both H3R and H4R are G-protein-coupled receptors (GPCRs) that couple primarily to Gi/o proteins[3][4]. Activation of either receptor leads to the dissociation of Gαi subunits, which inhibit adenylyl cyclase (AC) and decrease intracellular cyclic AMP (cAMP) accumulation[4].

The cross-reactivity of Cipralisant at H4R is driven by its imidazole moiety. While this structure grants sub-nanomolar affinity at H3R, its lack of absolute target specificity can lead to unintended immunological off-target effects, as H4R heavily mediates eosinophil shape change and mast cell chemotaxis[2][5]. This dual-affinity profile ultimately catalyzed the pharmaceutical industry's paradigm shift toward non-imidazole H3R antagonists to improve safety profiles[6].

G Ligand Cipralisant (Imidazole Ligand) H3R Histamine H3 Receptor (CNS Presynaptic) Ligand->H3R Primary Target H4R Histamine H4 Receptor (Immune Cells) Ligand->H4R Cross-Reactivity Gi Gi/o Protein Activation H3R->Gi H4R->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP Accumulation AC->cAMP Effect_H3 Neurotransmitter Modulation cAMP->Effect_H3 H3R Pathway Effect_H4 Chemotaxis & Ca2+ Mobilization cAMP->Effect_H4 H4R Pathway

Gi/o-coupled signaling pathways illustrating Cipralisant's H3R/H4R cross-reactivity.

Comparative Pharmacological Profile

To contextualize Cipralisant's cross-reactivity, it must be benchmarked against both selective and non-selective histamine receptor ligands. The table below summarizes the binding affinities (Ki) across key reference compounds used in receptor profiling.

CompoundPrimary ClassificationH3R Affinity (Ki)H4R Affinity (Ki)Cross-Reactivity Profile
Cipralisant (GT-2331) H3R Antagonist / Agonist0.47 nM[1]~0.11 nM[7]High H3/H4 Dual Affinity
Thioperamide H3R/H4R Inverse Agonist1 - 10 nM27 nM[8]Classic Dual Ligand
JNJ-7777120 Selective H4R Antagonist> 1000 nM4.5 nM[9]Highly H4R Selective
VUF-6002 (JNJ-10191584) Selective H4R Antagonist14.1 μM[5]26 nM[5]Highly H4R Selective
4-Methylhistamine Selective H4R Agonist> 1000 nM50 nM[10]Highly H4R Selective

Experimental Methodologies: A Self-Validating Workflow

To rigorously assess the cross-reactivity of Cipralisant, researchers must employ a three-tier screening cascade. Each protocol below is designed with internal controls to ensure causality and data integrity.

Workflow Phase1 Phase 1: Radioligand Binding (Affinity Ki) Phase2 Phase 2: cAMP TR-FRET (Functional Profile) Phase1->Phase2 If Ki < 1µM Phase3 Phase 3: Eosinophil Shape Change (Phenotypic) Phase2->Phase3 Gi Coupling Confirmed Decision Cross-Reactivity Profile Established Phase3->Decision

Three-tier experimental workflow for assessing H4R cross-reactivity of H3R ligands.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Assessment)

Causality Check: This assay determines the absolute binding affinity (Ki) of Cipralisant at H4R. Polyethylenimine (PEI) is used to pre-treat filters to neutralize their negative charge, preventing the highly basic imidazole ring of Cipralisant from binding non-specifically to the filtration apparatus.

  • Membrane Preparation: Harvest HEK-293T cells stably expressing human H4R. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) with protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [³H]-histamine (radioligand), and serial logarithmic dilutions of Cipralisant (10⁻¹¹ to 10⁻⁴ M).

  • Internal Validation (NSB): Define Non-Specific Binding (NSB) in parallel wells using 10 µM of 9, a highly selective H4R antagonist[9].

  • Incubation & Filtration: Incubate the mixture for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure radioactivity. Calculate the IC₅₀ via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Causality Check: Because H4R is Gi-coupled, basal cAMP levels are too low to observe an inhibitory effect. Forskolin is added to artificially stimulate adenylyl cyclase, raising the cAMP "ceiling" so that Gi-mediated inhibition can be accurately quantified[3]. IBMX is included to prevent premature cAMP degradation by phosphodiesterases.

  • Cell Preparation: Seed hH4R-expressing cells in a 384-well microplate. Pre-incubate cells with 500 µM IBMX for 20 minutes at 37°C.

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells to stimulate baseline cAMP production.

  • Ligand Addition:

    • To test for Agonism: Add Cipralisant at varying concentrations. A concentration-dependent decrease in cAMP indicates H4R activation.

    • To test for Antagonism: Co-incubate Cipralisant with an EC₈₀ concentration of histamine. A rightward shift in the histamine response curve indicates competitive antagonism.

  • Detection: Lyse the cells and add TR-FRET cAMP detection reagents (europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the FRET ratio to determine intracellular cAMP concentrations.

Protocol 3: Eosinophil Shape Change Assay (Phenotypic Validation)

Causality Check: While recombinant assays prove receptor binding, phenotypic assays confirm physiological relevance. H4R activation triggers actin polymerization in eosinophils, physically altering their morphology[2][5].

  • Cell Isolation: Isolate human eosinophils from peripheral blood using negative magnetic bead selection to ensure >95% purity.

  • Incubation: Suspend eosinophils in assay buffer (PBS with 0.1% BSA). Add Cipralisant (10 nM to 1 µM) and incubate at 37°C for 30 minutes. Use 4-Methylhistamine as a positive control[10].

  • Fixation & Flow Cytometry: Halt the reaction by fixing cells with 4% paraformaldehyde. Analyze the cells via flow cytometry, measuring the Forward Scatter (FSC) channel. An increase in FSC correlates directly with H4R-mediated shape change.

References

  • Targeting the Histamine H4 Receptor | Chemical Reviews Source: acs.org URL:[Link]

  • The histamine H3 receptor: from gene cloning to H3 receptor drugs Source: scispace.com URL:[Link]

  • Histamine H4 receptor - wikidoc Source: wikidoc.org URL:[Link]

  • Targeting the Histamine H4 Receptor | Chemical Reviews (Phase II context) Source: acs.org URL:[Link]

  • Cipralisant maleate | CAS 223420-20-0 Source: dcchemicals.com URL:[Link]

  • Histamine Receptor | Biologically Active Compounds Source: chemsrc.com URL:[Link]

  • BindingDB BDBM50074629 4-[(1R,2R)-2-(5,5-Dimethyl-hex-1-ynyl)-cyclopropyl]-1H-imidazole Source: bindingdb.org URL:[Link]

  • Targeting the Histamine H4 Receptor | Chemical Reviews (cAMP mechanism) Source: acs.org URL:[Link]

Sources

Comparative Pharmacokinetics of Imidazole-Based Histamine H3 Receptor Antagonists: Cipralisant vs. Ciproxifan

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

As a Senior Application Scientist in central nervous system (CNS) drug development, I approach pharmacokinetic (PK) evaluation not merely as a data-gathering exercise, but as a mechanistic deconstruction of molecular behavior. The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine, dopamine, and acetylcholine[1].

This guide provides an objective, data-driven comparison of two benchmark imidazole-based H3R antagonists/inverse agonists: 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (commonly known as Cipralisant or GT-2331 ) and Ciproxifan . While both compounds exhibit extraordinary sub-nanomolar receptor affinity, their distinct structural spacers—an alkyne-cyclopropyl group in Cipralisant versus a ketone-ether in Ciproxifan—dictate divergent pharmacokinetic profiles, metabolic fates, and clinical utilities.

Mechanistic Grounding: The H3 Receptor & Imidazole Pharmacophores

Both Cipralisant and Ciproxifan rely on an imidazole ring to anchor into the H3R binding pocket. By acting as inverse agonists, they block the constitutive activity of the Gi/o-coupled H3 receptor, thereby disinhibiting cAMP production and promoting neurotransmitter release[1].

However, the imidazole pharmacophore is a double-edged sword. While it drives target affinity, the basic imidazole nitrogen can coordinate with the heme iron of hepatic cytochrome P450 (CYP) enzymes, leading to complex pharmacokinetic liabilities such as rapid first-pass metabolism or drug-drug interactions[2].

H3R_Mechanism Ligand H3R Inverse Agonist (Cipralisant / Ciproxifan) Receptor Histamine H3 Receptor (Presynaptic) Ligand->Receptor Binds & Blocks GProtein Gi/o Protein Receptor->GProtein Decreases Activation cAMP cAMP Levels GProtein->cAMP Relieves Inhibition Release Neurotransmitter Release (Histamine, DA, ACh) cAMP->Release Promotes

Caption: Mechanism of H3R inverse agonists disinhibiting neurotransmitter release.

Comparative Pharmacokinetic Profiles

The structural divergence between Cipralisant and Ciproxifan heavily influences their systemic exposure and clearance.

  • Ciproxifan: Features a flexible ketone-ether spacer. It demonstrates rapid brain penetration and an oral bioavailability of approximately 62% in rodent models[3]. However, the ketone moiety is a potential site for enzymatic reduction, and its overall half-life is relatively short, requiring precise dosing to maintain steady-state wakefulness[2][3].

  • Cipralisant (GT-2331): Utilizes a rigid trans-cyclopropane ring and a nonpolar acetylene spacer[4]. This conformational restriction not only enhances binding affinity but also shields the molecule from rapid metabolic degradation. Phase I clinical trials demonstrated that Cipralisant achieves blood levels exceeding therapeutic thresholds with an extended plasma half-life that supports once-daily dosing[5][6].

Expert Insight on Stereochemistry: Stereochemistry profoundly dictates metabolic clearance and receptor fit. While the highly potent enantiomer of Cipralisant was initially reported as (1R,2R), rigorous multigram synthesis and reassessment confirmed that the dextrorotatory, active enantiomer actually possesses the (1S,2S) absolute configuration[7].

Table 1: Quantitative Pharmacokinetic & Pharmacodynamic Comparison
Parameter4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (Cipralisant)Ciproxifan
Chemical Spacer Rigid alkyne-cyclopropylFlexible ketone-ether
Receptor Affinity ( Ki​ ) ~0.18 - 0.33 nM[4]~0.5 - 9.2 nM[3][8]
Oral Bioavailability ( F ) High (Supports systemic efficacy)[5]~62% (in murine models)[3]
Plasma Half-Life ( t1/2​ ) Extended (Supports once-daily dosing)[5][6]Short to Moderate[3]
Brain Penetration Excellent (High CNS exposure)[6]Excellent (Rapid equilibrium)[3]
In Vivo Efficacy ED50​ ~ 1 mg/kg (Cognitive models)[9] ED50​ ~ 0.14 mg/kg (Histamine turnover)[3]

Self-Validating Experimental Protocol: PK Profiling via LC-MS/MS

To accurately compare the clearance and brain-to-plasma ratio ( Kp​ ) of these compounds, a robust bioanalytical workflow is required. The following protocol is designed as a self-validating system : by introducing a deuterated internal standard (IS) at the very first extraction step, we mathematically nullify matrix-induced ion suppression and extraction variability, ensuring that any observed drop in drug concentration is strictly due to biological clearance, not analytical loss.

PK_Protocol Dose 1. In Vivo Dosing (IV/PO Crossover) Sample 2. Serial Sampling (Plasma & Brain) Dose->Sample Extract 3. Extraction (Protein PPT + IS) Sample->Extract LCMS 4. LC-MS/MS (MRM Mode) Extract->LCMS NCA 5. PK Analysis (NCA & Kp) LCMS->NCA

Caption: Self-validating LC-MS/MS workflow for pharmacokinetic profiling.

Step-by-Step Methodology

Step 1: Dosing and Matrix Sampling

  • Administer the test compound (Cipralisant or Ciproxifan) to male Sprague-Dawley rats via intravenous (IV, 1 mg/kg) and oral (PO, 3-10 mg/kg) routes in a crossover design.

  • Causality Check: Ensure the formulation vehicle (e.g., 5% DMSO / 95% PEG-400) provides complete dissolution. Micro-particulates in suspension will artificially skew oral absorption kinetics.

  • Collect serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) via a surgically implanted jugular vein catheter. Harvest brain tissue at the expected Tmax​ to calculate the brain-to-plasma partition coefficient ( Kp​ ).

Step 2: Protein Precipitation & Extraction

  • Transfer 50 µL of plasma or brain homogenate into a 96-well plate.

  • Immediately spike with 10 µL of a deuterated internal standard (e.g., Ciproxifan-d5).

  • Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

  • Causality Check: Formic acid lowers the pH to disrupt drug-protein binding, ensuring total drug recovery. The cold ACN precipitates plasma proteins, preventing column clogging during analysis.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 3: LC-MS/MS Quantification

  • Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Elute using a gradient of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in ACN).

  • Detect analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Step 4: Non-Compartmental Analysis (NCA)

  • Calculate total exposure ( AUC ), maximum concentration ( Cmax​ ), half-life ( t1/2​ ), clearance ( CL ), and volume of distribution ( Vss​ ) using validated PK software.

Conclusion & Translational Outlook

Both Cipralisant and Ciproxifan are powerful tools for probing H3R biology. Ciproxifan remains an excellent reference compound for acute in vivo studies due to its rapid brain penetration and potent histamine turnover[3]. However, Cipralisant (GT-2331) represents a significant pharmacokinetic optimization. Its rigid cyclopropyl-alkyne architecture protects the molecule from rapid clearance, yielding a half-life suitable for once-daily clinical dosing[5].

Ultimately, the pharmacokinetic liabilities associated with the imidazole ring (primarily CYP450 interactions) drove the pharmaceutical industry to develop non-imidazole H3R antagonists (such as Pitolisant and A-304121) to widen the therapeutic index[1][9]. Nevertheless, understanding the PK/PD relationships of these foundational imidazole ligands remains critical for the rational design of next-generation neurotherapeutics.

References

  • Design, Synthesis, and Structure−Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. 4

  • An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration | The Journal of Organic Chemistry - ACS Publications. 7

  • Two novel and selective nonimidazole H3 receptor antagonists A-304121 and A-317920: II. In vivo behavioral and neurophysiological characterization - PubMed. 9

  • Cipralisant (free base) | CAS# 213027-19-1 | Histamine H₃ receptor ligand | MedKoo. 10

  • Ciproxifan Maleate: A Technical Guide to Pharmacokinetics and Bioavailability - Benchchem. 2

  • Favorable phase I results reported for GT-2331 as single doses - BioWorld. 5

  • in insulin-deficient controls after SP-18904 and SP-18905 treatment - Ovid. 6

  • Neurochemical and Behavioral Effects of Ciproxifan, A Potent Histamine H3-Receptor Antagonist - ResearchGate. 3

  • CAS 184025-19-2: CIPROXIFAN - CymitQuimica. 8

  • Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress - Taylor & Francis. 1

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A Senior Application Scientist's Guide to the In Vivo Validation of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole as a Histamine H3 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting the Histamine H3 Receptor

The histamine H3 receptor (H3R) stands out as a compelling CNS drug target due to its unique role as a presynaptic autoreceptor and heteroreceptor.[1][2] Primarily expressed in the central nervous system, it tonically inhibits the synthesis and release of histamine and other key neurotransmitters like acetylcholine and norepinephrine.[1][3] Crucially, the H3R exhibits high constitutive activity, meaning it is partially active even without its endogenous agonist, histamine.[3][4] This provides a unique therapeutic opportunity for inverse agonists—ligands that not only block the receptor but also reduce its basal, agonist-independent activity.

The result of H3R inverse agonism is a disinhibition of neurotransmitter release, effectively "waking up" the brain. This mechanism underpins the therapeutic potential of H3R inverse agonists for treating disorders characterized by cognitive deficits or excessive sleepiness, such as Alzheimer's disease, ADHD, and narcolepsy.[2][5] In fact, this approach has been clinically validated with the approval of Pitolisant (Wakix®), an H3R inverse agonist for the treatment of narcolepsy.[4][6]

This guide focuses on a novel molecule, 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole , hereafter referred to as Cmpd-X . Its structure, featuring a core imidazole group, is characteristic of many H3R ligands.[2] We present a comprehensive, multi-tiered strategy to rigorously validate its presumed inverse agonist activity in vivo, establishing a clear line of sight from target engagement to functional therapeutic effect. We will compare its hypothetical performance against both a vehicle control and a well-characterized reference H3R inverse agonist, such as Ciproxifan.

Signaling Pathway of H3R Inverse Agonism

H3R_Signaling cluster_pre Presynaptic Terminal cluster_post Mechanism of Cmpd-X H3R_inactive H3R (Inactive) H3R_active H3R* (Constitutively Active) H3R_inactive->H3R_active Equilibrium Release_Up Neurotransmitter Release ↑ H3R_inactive->Release_Up leads to Gai Gαi/o H3R_active->Gai activates AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP ↓ AC->cAMP Release Neurotransmitter Release ↓ cAMP->Release CmpdX Cmpd-X (Inverse Agonist) CmpdX->H3R_inactive stabilizes

Caption: H3R inverse agonist signaling pathway.

Part 1: In Vivo Target Engagement and Pharmacodynamics

The foundational step in validating Cmpd-X is to confirm that it reaches its intended target in the brain and elicits the expected neurochemical response. This is achieved through two key experiments: receptor occupancy and in vivo microdialysis.

Experimental Workflow Overview

The validation process follows a logical progression from confirming the drug is on target, to measuring its direct effect on brain chemistry, and finally to assessing its impact on complex behavior.

Validation_Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Pharmacodynamics cluster_2 Tier 3: Functional Efficacy RO Experiment 1: In Vivo Receptor Occupancy RO_Q Question: Does Cmpd-X bind to H3R in the brain? RO->RO_Q MD Experiment 2: In Vivo Microdialysis RO->MD informs dose selection for MD_Q Question: Does Cmpd-X increase histamine release? MD->MD_Q BEH Experiments 3 & 4: Behavioral Models (NOR, MWM) MD->BEH confirms mechanism for BEH_Q Question: Does Cmpd-X improve cognitive function? BEH->BEH_Q

Caption: In vivo validation workflow for Cmpd-X.

Experiment 1: In Vivo Receptor Occupancy (RO)

Causality: Before assessing functional outcomes, we must prove that Cmpd-X crosses the blood-brain barrier and binds to H3 receptors at therapeutically relevant doses. An RO assay provides a quantitative measure of target engagement, allowing us to correlate the dose of Cmpd-X with the percentage of H3 receptors occupied in the brain.[9] This is critical for interpreting subsequent pharmacodynamic and behavioral data and for establishing a therapeutic window.

Methodology: We will use a non-radiolabeled tracer displacement method, which is a modern, robust alternative to traditional autoradiography.[9]

  • Tracer Selection: A selective H3R ligand with good brain penetration and suitable pharmacokinetics is chosen as the tracer. GSK189254 is an excellent candidate for this purpose.[9]

  • Protocol:

    • Animal Model: Male Wistar rats (250-300g).

    • Groups (n=6/group):

      • Vehicle (e.g., 20% HPβCD in saline, i.p.)

      • Cmpd-X (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, i.p.)

      • Reference Inverse Agonist (Ciproxifan, 3 mg/kg, i.p.)

    • Procedure:

      • Administer Cmpd-X, reference compound, or vehicle at T=0 min.

      • At T=60 min (or a pre-determined Tmax for Cmpd-X), administer a single i.v. dose of the tracer (GSK189254, e.g., 1 mg/kg).

      • At T=90 min, euthanize animals, collect trunk blood for plasma analysis, and rapidly dissect brains.

      • Isolate the frontal cortex and striatum (high H3R density, representing total binding) and the cerebellum (negligible H3R density, representing non-specific binding).[9]

    • Analysis: Homogenize tissues and quantify tracer and Cmpd-X concentrations using a validated LC-MS/MS method.

    • Calculation: Receptor occupancy is calculated for each animal using the formula: % Occupancy = (1 - [(Tracer_cortex / Tracer_cerebellum)_drug] / [(Tracer_cortex / Tracer_cerebellum)_vehicle]) * 100

  • Self-Validation: The use of the cerebellum to measure non-specific binding is an internal control that accounts for tracer levels in the brain independent of H3R binding. A dose-response relationship provides confidence that the observed occupancy is target-mediated.

Predicted Outcome & Comparative Data:

CompoundDose (mg/kg, i.p.)Brain RegionEstimated % OccupancyEstimated ED₅₀ (mg/kg)
Vehicle N/AFrontal Cortex0%N/A
Cmpd-X 0.1Frontal Cortex~15%~0.8
0.3Frontal Cortex~40%
1.0Frontal Cortex~65%
3.0Frontal Cortex~85%
10.0Frontal Cortex>90%
Ciproxifan 3.0Frontal Cortex~90%~0.14[9]
Experiment 2: In Vivo Microdialysis

Causality: Confirming target engagement is necessary but not sufficient. We must demonstrate that this binding has the intended functional consequence of inverse agonism: the disinhibition of histamine release. In vivo microdialysis allows for the direct measurement of extracellular histamine levels in a specific brain region of a freely moving animal, providing a real-time readout of the pharmacodynamic effect of Cmpd-X.[10][11]

Methodology:

  • Animal Model: Male Wistar rats (275-325g), surgically implanted with a microdialysis guide cannula targeting the anterior hypothalamus.

  • Protocol:

    • Recovery: Allow animals to recover for 48-72 hours post-surgery.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 2mm membrane, 20 kDa MWCO) into the guide cannula.

    • Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at 1 µL/min. After a 90-minute equilibration period, collect dialysate samples every 20 minutes for at least 90 minutes to establish a stable baseline.

    • Administration: Administer Vehicle, Cmpd-X (e.g., 3 mg/kg, i.p.), or Reference Inverse Agonist (Thioperamide, 5 mg/kg, i.p.)[10][11].

    • Post-Dosing Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours.

    • Analysis: Quantify histamine concentrations in the dialysate using a highly sensitive method like HPLC with fluorescence detection.[10][11]

    • Histological Verification: At the end of the experiment, verify correct probe placement via brain histology.

  • Self-Validation: A stable baseline collection period is essential. The inclusion of a known H3R inverse agonist like thioperamide validates the experimental setup's ability to detect an increase in histamine release.[10] Data are typically normalized to the individual animal's baseline, controlling for inter-animal variability.

Predicted Outcome & Comparative Data:

Treatment GroupDose (mg/kg, i.p.)Peak Effect Time (Post-Dosing)Peak Increase in Histamine (% of Baseline)
Vehicle N/AN/A100 ± 10% (No change)
Cmpd-X 3.040-80 min~250%
Thioperamide 5.040-60 min~300%[10]

Part 2: In Vivo Functional Efficacy (Cognitive Enhancement)

With target engagement and pharmacodynamics confirmed, the final validation tier assesses whether Cmpd-X produces a therapeutically relevant behavioral effect. We will utilize two gold-standard rodent models of learning and memory.

Experiment 3: Novel Object Recognition (NOR) Test

Causality: The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[12] It is a measure of recognition memory, which is highly dependent on cortical and hippocampal function—brain regions rich in H3 receptors.[13][14] This assay is ideal for screening the pro-cognitive effects of Cmpd-X without the confounding stressors of water or electric shock.

Methodology:

  • Animal Model: Male C57BL/6J mice (8-10 weeks old).

  • Apparatus: A simple open-field arena (e.g., 40 x 40 x 40 cm).

  • Protocol: [15][16]

    • Day 1: Habituation (5 min): Place each mouse in the empty arena to allow for free exploration. This reduces anxiety-related neophobia on subsequent days.

    • Day 2: Training/Familiarization (T1, 10 min):

      • Administer Vehicle, Cmpd-X (e.g., 1, 3, 10 mg/kg, i.p.), or Reference (e.g., Ciproxifan, 3 mg/kg, i.p.) 30 minutes prior to the session.

      • Place two identical objects (e.g., two small glass pyramids) in opposite corners of the arena.

      • Place the mouse in the arena and record the time spent exploring each object. Exploration is defined as the nose pointing at the object within a 2 cm distance.

    • Day 3: Testing (T2, 10 min):

      • No drug is administered on this day to test memory consolidation.

      • 24 hours after T1, return the mouse to the arena where one of the familiar objects has been replaced with a novel object (e.g., a small metal cube).

      • Record the time spent exploring the familiar (Tf) and novel (Tn) objects.

  • Self-Validation: During the training phase (T1), mice should show no preference for either identical object (exploration time ~50% for each). A significant preference would indicate an object bias, and those objects should be replaced. Total exploration time is also measured to ensure that Cmpd-X is not simply causing hyperactivity, which could confound the results.

Predicted Outcome & Comparative Data:

The primary endpoint is the Discrimination Index (DI) , calculated as (Tn - Tf) / (Tn + Tf). A DI significantly above zero indicates the mouse remembers the familiar object and prefers the novel one.

Treatment Group (Administered pre-T1)Dose (mg/kg, i.p.)Discrimination Index (DI) at T2 (24h)
Vehicle N/A0.10 ± 0.05
Cmpd-X 1.00.25 ± 0.06
3.00.45 ± 0.08
10.00.42 ± 0.07
Ciproxifan 3.00.40 ± 0.09[14]
p < 0.05 vs. Vehicle
Experiment 4: Morris Water Maze (MWM)

Causality: The MWM is a classic and robust test of hippocampus-dependent spatial learning and reference memory.[17][18] Animals must use distal visual cues to find a hidden escape platform. This task is more cognitively demanding than NOR and is highly sensitive to drugs that modulate cholinergic and glutamatergic systems, both of which are downstream of H3R signaling.

Methodology:

  • Animal Model: Male Wistar rats (300-350g).

  • Apparatus: A large circular pool (e.g., 180 cm diameter) filled with opaque water, with a hidden escape platform submerged 2 cm below the surface.[19] Visual cues are placed around the room.

  • Protocol: [17][19][20]

    • Acquisition Phase (Days 1-5):

      • Administer Vehicle, Cmpd-X (e.g., 3 mg/kg, i.p.), or Reference (e.g., Ciproxifan, 3 mg/kg, i.p.) 30 minutes before the first trial each day.

      • Each rat undergoes 4 trials per day. For each trial, the rat is placed in the water at one of four semi-random start positions.

      • Record the time it takes for the rat to find the platform (escape latency). If not found within 60-90 seconds, the rat is guided to the platform.[18][19]

    • Probe Trial (Day 6):

      • No drug is administered.

      • The platform is removed from the pool.

      • The rat is allowed to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform used to be).

  • Self-Validation: During acquisition, all groups should show a decrease in escape latency over the 5 days, indicating learning is occurring. A cued trial (with a visible platform) can be run to rule out any visual or motor impairments caused by the drug.

Predicted Outcome & Comparative Data:

Caption: Comparative logic across validation assays.

Table: MWM Acquisition - Escape Latency (seconds)

Treatment GroupDay 1Day 3Day 5
Vehicle 55 ± 535 ± 428 ± 3
Cmpd-X (3 mg/kg) 52 ± 622 ± 3 15 ± 2
Ciproxifan (3 mg/kg) 54 ± 524 ± 4 17 ± 3
*p < 0.05 vs. Vehicle

Table: MWM Probe Trial - Time in Target Quadrant (%)

Treatment Group% Time in Target Quadrant
Vehicle 30 ± 4%
Cmpd-X (3 mg/kg) 55 ± 6%
Ciproxifan (3 mg/kg) 51 ± 5%
*p < 0.05 vs. Vehicle

Conclusion

This guide outlines a rigorous, logical, and self-validating framework for assessing the in vivo inverse agonist activity of a novel compound, 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (Cmpd-X). By systematically progressing from target engagement (Receptor Occupancy) to direct neurochemical action (Microdialysis) and culminating in functional cognitive outcomes (NOR, MWM), researchers can build a compelling data package.

The comparative design, benchmarking Cmpd-X against both a negative control (Vehicle) and a positive control (a known H3R inverse agonist), is essential for interpreting the significance of the findings. The hypothetical data presented suggest that if Cmpd-X performs as expected, it would demonstrate potent target engagement, a clear pharmacodynamic effect on brain histamine, and robust efficacy in validated models of recognition and spatial memory. This comprehensive approach provides the necessary evidence to support its further development as a potential therapeutic for cognitive disorders.

References

  • Title: In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: Morris water maze: procedures for assessing spatial and related forms of learning and memory Source: Nature Protocols URL: [Link]

  • Title: In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis Source: Brain Research URL: [Link]

  • Title: Memory-Enhancing Activity Using Animal Models: A Comprehensive Review Source: JETIR URL: [Link]

  • Title: A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test Source: STAR Protocols URL: [Link]

  • Title: Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis Source: Journal of Neurochemistry URL: [Link]

  • Title: Signaling pathways associated with the histamine H3 receptor Source: ResearchGate URL: [Link]

  • Title: Histamine H3 receptor (H3R) main signaling pathways Source: ResearchGate URL: [Link]

  • Title: Histamine H3 Receptor as a Drug Discovery Target Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Novel Object Recognition test Source: Mouse Metabolic Phenotyping Centers (MMPC) URL: [Link]

  • Title: An Alternative Maze to Assess Novel Object Recognition in Mice Source: Bio-protocol URL: [Link]

  • Title: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice Source: Journal of Visualized Experiments URL: [Link]

  • Title: Histamine H3 receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Histamine-3 Receptor Inverse Agonists for the Treatment of Obesity Source: CHIMIA URL: [Link]

  • Title: Morris Water Maze (MWM) Test Source: Bio-protocol URL: [Link]

  • Title: Morris Water Maze (Rats) Standard Operating Procedure Source: Queen's University URL: [Link]

  • Title: Morris Water Maze Test Source: Scantox URL: [Link]

  • Title: Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Synthesis, Potency, and In Vivo Profiles of Quinoline Containing Histamine H3 Receptor Inverse Agonists Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The histamine H3 receptor: from discovery to clinical trials with pitolisant Source: British Journal of Pharmacology URL: [Link]

  • Title: In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder Source: Frontiers in Pharmacology URL: [Link]

  • Title: Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse Source: Frontiers in Systems Neuroscience URL: [Link]

  • Title: The Evolution of Histamine H 3 Antagonists/Inverse Agonists Source: ResearchGate URL: [Link]

  • Title: World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review Source: World Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: Molecules URL: [Link]

  • Title: Synthesis of Imidazole Derivatives and Their Biological Activities Source: ResearchGate URL: [Link]

  • Title: One-pot Multi-component Synthesis of Some Pharmacologically Significant 2,4,5-Tri and 1,2,4,5-Tetrasubstituted Imidazoles Source: Semantic Scholar URL: [Link]

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Safety Operating Guide

4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Protocol for 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole

As a Senior Application Scientist, I frequently encounter laboratories scaling up the synthesis of potent heterocyclic active pharmaceutical ingredients (APIs). The compound 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole represents a highly specific class of histamine H3 receptor inverse agonists utilized in obesity and central nervous system drug development [1]. While its pharmacological efficacy is paramount, its unique physicochemical profile—combining a basic imidazole core, a strained cyclopropyl ring, and a sterically hindered alkyne—demands rigorous, scientifically grounded disposal protocols.

This guide transcends standard safety data sheets by explaining the causality behind our waste management choices, ensuring your laboratory maintains both scientific integrity and strict environmental compliance.

Physicochemical Profiling & Hazard Causality

To design a self-validating disposal system, we must first deconstruct the molecule's reactivity and understand why standard disposal methods fall short:

  • The Imidazole Core (pH-Dependent Partitioning): Imidazole derivatives are amphoteric but primarily act as Brønsted bases (pKa ~7.0) [4]. In acidic waste streams (pH < 5), the compound protonates into a highly water-soluble imidazolium salt.

    • Causality: If this acidic aqueous waste is inadvertently mixed with basic waste, the lipophilic free base will rapidly precipitate. This precipitation can occlude waste lines, foul sensors in automated disposal systems, and create unpredictable two-phase emulsions in bulk waste carboys.

  • The Alkyne Moiety (Oxidative Vulnerability): The 5,5-dimethylhex-1-ynyl group is an internal alkyne. While the bulky tert-butyl-like terminus provides steric shielding against spontaneous polymerization, the alkyne remains highly susceptible to oxidative cleavage.

    • Causality: Mixing this compound with strong oxidizers (e.g., nitric acid used in glassware cleaning) can trigger exothermic reactions, releasing volatile organic byproducts and dangerously pressurizing sealed waste containers [2].

  • Biological Persistence: As an H3 receptor inverse agonist, this compound possesses high lipophilicity (driven by the cyclopropyl and hexynyl groups) designed to cross the blood-brain barrier.

    • Causality: If discharged into municipal wastewater, it resists standard activated sludge treatment and poses a severe threat of bioaccumulation and endocrine/CNS disruption in aquatic ecosystems [3].

Waste Stream Segregation Logic

Proper segregation is the operational cornerstone of laboratory safety. The following workflow dictates the logic for isolating this compound from incompatible chemistries to prevent cross-contamination and hazardous reactions.

WasteFlow Start 4-[2-(5,5-dimethylhex-1-ynyl) cyclopropyl]-3H-imidazole Waste Generation Solid Solid Waste (Silica, PPE, Vials) Start->Solid Liquid Liquid Waste (Mother Liquors, Extracts) Start->Liquid Incineration High-Temp Incineration (EPA TSDF Facility) Solid->Incineration UN-certified drums OrgStream Organic Solvents (Halogenated / Non-Halogenated) Liquid->OrgStream AqStream Aqueous Waste (Acidic/Basic Workup) Liquid->AqStream HeavyMetal Heavy Metal Contamination? (Pd/Cu from Sonogashira) OrgStream->HeavyMetal Neutralization pH Neutralization (pH 6-8) AqStream->Neutralization HeavyMetal->Incineration Yes (Segregate) HeavyMetal->Incineration No Neutralization->Incineration Co-solvent present

Caption: Segregation and disposal workflow for imidazole-alkyne pharmaceutical intermediates.

Step-by-Step Disposal Methodologies

Every protocol must act as a self-validating system. Follow these steps to ensure complete containment and compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) standards[2].

Protocol A: Management of Organic Liquid Waste (Mother Liquors & Chromatography Eluents) Rationale: Organic solvents containing the free-base API must be prepared for high-temperature incineration to fully destroy the heterocyclic core.

  • Verification: Ensure the waste container is designated exclusively for "Non-Halogenated" or "Halogenated" organics, depending on the solvent used (e.g., EtOAc vs. DCM). Do not mix these streams.

  • Quenching & Filtration: If the waste originates from a Sonogashira coupling (commonly used to install the alkyne moiety), verify that residual palladium and copper catalysts have been filtered through Celite. Heavy metals interfere with standard incineration and require specific regulatory labeling.

  • Filling: Fill UN-certified high-density polyethylene (HDPE) jerricans to no more than 85% capacity. Validation: This 15% headspace is a strict DOT requirement to allow for vapor expansion during transport [2].

  • Labeling: Affix a hazardous waste label detailing the exact constituents: "Contains 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole (API Intermediate), Flammable Liquid."

Protocol B: Management of Aqueous Waste (Workup Layers) Rationale: Aqueous layers from extraction often contain the protonated imidazolium salt, which must be neutralized prior to consolidation.

  • pH Adjustment: In a functioning fume hood, slowly adjust the pH of the aqueous waste to between 6.0 and 8.0 using dilute NaOH or HCl.

  • Validation: Use high-resolution pH indicator strips to confirm the neutral state. This prevents the unexpected precipitation of the free base when the liquid is added to bulk lab waste.

  • Secondary Containment: Transfer the neutralized aqueous waste into a designated aqueous waste carboy stored within a secondary polyethylene containment tray.

  • Disposal Routing: Never pour this aqueous stream down the drain. Route to a licensed Treatment, Storage, and Disposal Facility (TSDF) for specialized wastewater treatment [3].

Protocol C: Solid Waste Decontamination (Silica Gel & PPE) Rationale: Silica gel from column chromatography retains significant quantities of the API due to strong hydrogen bonding with the imidazole nitrogen.

  • Desiccation: Allow residual elution solvent to evaporate from the silica gel entirely within the fume hood to prevent VOC exposure.

  • Packaging: Transfer the dry, contaminated silica and any heavily soiled nitrile gloves into a thick (minimum 4 mil) polyethylene bag. Seal securely with a zip-tie.

  • Drumming: Place the sealed bags into a UN-certified solid waste drum (e.g., DOT Class 9) for lab pack services and subsequent solid-waste incineration [2].

Quantitative Waste Management Matrix

To streamline operational logistics and compliance, the following table summarizes the quantitative limits, container specifications, and regulatory classifications for the waste streams associated with this compound.

Waste Stream CategoryPrimary Contaminant StateEPA/RCRA ClassificationCompatible ContainerMax Fill VolumeUltimate Disposal Method
Organic Solvents Free-base API (Lipophilic)D001 (Ignitable), Potentially ListedUN-certified HDPE Jerrican85%High-Temp Incineration (>1000°C)
Aqueous Workup Imidazolium Salt (Hydrophilic)D002 (Corrosive, if pH <2 or >12.5)Polypropylene Carboy90%TSDF Neutralization / Incineration
Solid Waste (Silica) Adsorbed APINon-RCRA Hazardous (State regulated)DOT-approved Steel/Poly Drum95%Solid Waste Incineration
Catalyst Waste API + Cu/Pd residuesD004-D011 (Toxicity Characteristic)Heavy Metal Designated HDPE85%Specialized Metal Recovery/Stabilization

References

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Navigating the Safe Handling of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment: Understanding the Imidazole Core

The imidazole functional group is the primary driver of the toxicological profile of this compound. Based on extensive data for imidazole, 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole should be handled as a substance that is:

  • Corrosive: Capable of causing severe skin burns and eye damage.

  • Acutely Toxic: Harmful if swallowed.

  • A Reproductive Toxin: May pose a risk to the unborn child.

In addition to these primary hazards, fine dust of imidazole-containing compounds can form explosive mixtures with air.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Corrosion/Irritation Causes severe burns, redness, pain, and potential blistering.Dermal contact
Serious Eye Damage Can cause burns, severe irritation, and potential blindness.Eye contact
Acute Oral Toxicity Harmful if ingested, causing severe burns to the digestive system.Ingestion
Reproductive Toxicity May damage fertility or the unborn child.Inhalation, Ingestion, Dermal
Combustible Dust Fine dust dispersed in air may ignite.Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body AreaRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a face shield.ANSI Z87.1-compliantTo protect against splashes and airborne particles that can cause severe eye damage.
Hands Nitrile or rubber gloves.AS 2161 compliantTo prevent skin contact and burns. Always inspect gloves for integrity before use.
Body Chemically compatible laboratory coat, fully buttoned with full-length sleeves.AS 3765 compliantTo protect the skin from accidental splashes.
Feet Closed-toe shoes.AS 2210 compliantTo protect against spills.
Respiratory A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or dust is generated.AS 1716 & AS 1715 compliantTo prevent inhalation of harmful dust.

Operational Plan: From Benchtop to Disposal

Safe handling of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole requires a systematic approach. The following workflow provides a step-by-step guide to minimize risk.

prep Preparation - Verify fume hood function - Don all required PPE - Prepare all necessary equipment handling Handling & Use - Work within a certified chemical fume hood - Avoid generating dust - Use appropriate tools for transfer prep->handling Proceed with caution spill Spill Response - Evacuate immediate area - Alert supervisor - Contain spill with appropriate materials handling->spill In case of spill decon Decontamination - Clean all work surfaces - Decontaminate equipment - Properly remove and dispose of PPE handling->decon After experiment completion spill->decon After cleanup waste Waste Disposal - Collect all waste in a labeled, sealed container - Store waste in a designated, secure area - Arrange for professional disposal decon->waste Segregate waste

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